molecular formula C12H13NO2 B1182663 3-(4-Cyanophenyl)-3-methylbutanoic acid

3-(4-Cyanophenyl)-3-methylbutanoic acid

Cat. No.: B1182663
M. Wt: 203.241
InChI Key: SRTBNQCQJHVOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanophenyl)-3-methylbutanoic acid is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the CAS Registry Number 42288-07-3 , has a molecular formula of C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol . Its structure features a butanoic acid chain substituted with a methyl group and a 4-cyanophenyl ring, offering two distinct functional groups—the carboxylic acid and the nitrile—that are readily modifiable. This makes the molecule a versatile building block for the synthesis of more complex structures, such as pharmaceutical candidates and other fine chemicals . In research contexts, related 3-methylbutanoic acid derivatives are of significant interest in metabolic studies. For instance, the interconversion between 3-methylbutanal, 3-methylbutanol, and 3-methylbutanoic acid is a known pathway influenced by enzymes like alcohol dehydrogenase (AlcDH) and aldehyde dehydrogenase (AldDH), often studied in the context of leucine catabolism and aroma production in various bioprocesses . Researchers can utilize 3-(4-Cyanophenyl)-3-methylbutanoic acid as a precursor or analog in probing similar biochemical pathways or in the development of novel compounds with potential biological activity. Safety Note: This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Please refer to the corresponding Safety Data Sheet (SDS) for safe handling and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBNQCQJHVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273085
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101273085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-07-3
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for 3-(4-Cyanophenyl)-3-methylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Cyanophenyl)-3-methylbutanoic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 4-cyanophenyl moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into molecular structures to enhance potency and modulate physicochemical properties. This guide provides a comprehensive technical overview of 3-(4-Cyanophenyl)-3-methylbutanoic acid, a representative structure embodying this key pharmacophore. We will explore its synthesis, strategies for chemical derivatization, detailed analytical characterization, and its potential applications in oncology drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this chemical class.

Core Compound Identification and Physicochemical Properties

3-(4-Cyanophenyl)-3-methylbutanoic acid serves as the foundational structure for a diverse library of potential therapeutic agents. Its unique combination of a quaternary carbon, a carboxylic acid, and a cyano-substituted aromatic ring provides distinct structural and electronic features for molecular design.

PropertyValueSource
Chemical Name 3-(4-Cyanophenyl)-3-methylbutanoic acidN/A
CAS Number 42288-07-3[Vendor Data]
Molecular Formula C₁₂H₁₃NO₂N/A
Molecular Weight 203.24 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)N/A

Note: Some properties are predicted based on chemical structure and data from similar compounds.

Synthesis and Derivatization Strategies

The strategic synthesis of the core scaffold and its subsequent derivatization are critical for building a chemical library for structure-activity relationship (SAR) studies.

Proposed Synthesis of the Core Scaffold

Workflow: Proposed Synthesis

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner or Clemmensen Reduction A Benzonitrile D Intermediate Ketone A->D Reacts with B 3,3-Dimethylacrylic acid chloride B->D Acylating Agent C AlCl₃ (Lewis Acid) C->D Catalyst E Intermediate Ketone G 3-(4-Cyanophenyl)-3-methylbutanoic acid (Final Product) E->G Reduction of Carbonyl F Hydrazine (N₂H₄), KOH or Zn(Hg), HCl F->G Reagents

Caption: Proposed two-step synthesis of the core scaffold.

Protocol Rationale and Steps:

  • Friedel-Crafts Acylation: The synthesis would commence with the Friedel-Crafts acylation of benzonitrile with 3,3-dimethylacrylic acid chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3] The nitrile group is a meta-director; however, the reaction can be forced to achieve para-substitution, which is a common challenge in substituted benzene chemistry. The acylium ion generated from the acid chloride acts as the electrophile.[3]

  • Reduction of the Ketone: The resulting ketone intermediate would then be reduced to the corresponding alkane. A Wolff-Kishner reduction (using hydrazine and a strong base) or a Clemmensen reduction (using zinc amalgam and hydrochloric acid) would effectively remove the carbonyl group, yielding the final product, 3-(4-Cyanophenyl)-3-methylbutanoic acid. The choice between these methods depends on the stability of the nitrile group to the respective reaction conditions; the Wolff-Kishner is performed under basic conditions, while the Clemmensen is strongly acidic.

Strategies for Derivatization in Drug Discovery

The core scaffold offers multiple points for modification to explore the chemical space and optimize for biological activity.

Diagram: Key Derivatization Points

Derivatization_Points cluster_A Carboxylic Acid Modifications cluster_B Aromatic Ring Modifications cluster_C Nitrile Group Modifications main 3-(4-Cyanophenyl)-3-methylbutanoic acid Scaffold A1 Esterification (R-OH) main->A1 Position 1 A2 Amidation (R-NH₂) main->A2 Position 1 A3 Bioisosteric Replacement (e.g., Tetrazole) main->A3 Position 1 B1 Electrophilic Aromatic Substitution (e.g., -Cl, -F) main->B1 Position 2 C1 Reduction to Amine main->C1 Position 3 C2 Hydrolysis to Amide main->C2 Position 3

Caption: Primary sites for chemical modification of the core scaffold.

  • Carboxylic Acid (Position 1): This is the most versatile handle for derivatization.

    • Amidation/Esterification: Converting the acid to amides or esters can modulate solubility, cell permeability, and hydrogen bonding capacity. Standard coupling reagents (e.g., HATU, EDC) or simple acid-catalyzed esterification can be employed.[4]

    • Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles to improve metabolic stability and cell penetration while retaining the acidic proton interaction.

  • Aromatic Ring (Position 2): The phenyl ring can be substituted to alter electronic properties and create new interactions with biological targets. Introducing electron-withdrawing or donating groups can fine-tune the molecule's pKa and reactivity.

  • Nitrile Group (Position 3): The cyano group is a potent hydrogen bond acceptor. It can also be chemically transformed, for instance, by reduction to a primary amine or hydrolysis to an amide, to introduce new functionalities.

Analytical Characterization

Rigorous analytical chemistry is paramount to confirm the identity, purity, and structure of the synthesized compounds. A multi-technique approach ensures a self-validating system of characterization.

Workflow: Analytical Characterization

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Elucidation IR IR Spectroscopy Start->IR Functional Groups MS UPLC-MS/MS Start->MS Molecular Weight & Fragmentation Purity Purity Assessment (>95%) NMR->Purity IR->Purity MS->Purity Final Characterized Compound Purity->Final

Caption: Integrated workflow for structural and purity analysis.

Spectroscopic and Chromatographic Methods
TechniquePurposeExpected Observations for Core Scaffold
¹H NMR Elucidates the proton environment and connectivity.- Aromatic protons (doublets, ~7.5-7.8 ppm). - Methylene protons (CH₂) adjacent to the acid. - Methyl protons (singlet, due to quaternary carbon). - Carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Provides a map of the carbon skeleton.- Quaternary carbons (phenyl ring). - Aromatic CH carbons (~120-140 ppm).[5][6] - Nitrile carbon (C≡N, ~110-125 ppm). - Carboxyl carbon (C=O, >170 ppm).[5] - Aliphatic carbons (CH₂, C(CH₃)₂).
IR Spectroscopy Identifies key functional groups by their vibrational frequencies.- Strong, sharp C≡N stretch (~2220-2240 cm⁻¹). - Strong, sharp C=O stretch (~1700-1725 cm⁻¹). - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).
UPLC-MS/MS Confirms molecular weight and provides fragmentation data for structural confirmation. Determines purity.- Ionization: Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, yielding the [M-H]⁻ ion.[7][8] - Detection: A high-resolution mass spectrometer (e.g., Q-TOF) confirms the exact mass. Tandem MS (MS/MS) would show characteristic fragmentation, such as the loss of CO₂ from the parent ion.

Rationale for UPLC-MS/MS: Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for analyzing small molecules in complex matrices.[9] It offers superior resolution, speed, and sensitivity compared to traditional HPLC.[7] For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization or specialized column chemistries may be employed to improve chromatographic performance.[9][10]

Applications in Oncology Drug Discovery

The inclusion of a cyanophenyl group is a well-established strategy in the design of anticancer agents, often enhancing interactions with target proteins.[11][12][13]

Anticancer Activity and Proposed Mechanism

Numerous studies have demonstrated that molecules containing cyanophenyl or cyanopyridine moieties exhibit potent cytotoxic and antiproliferative activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2).[11][13][14][15]

The primary mechanism of action for many of these compounds appears to be the induction of apoptosis (programmed cell death).[11][14] This is often mediated through the intrinsic mitochondrial pathway.

Signaling Pathway: Proposed Apoptotic Mechanism

Apoptosis_Pathway Compound Cyanophenyl Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Blocks Bax->Mito Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Mechanistic Insights:

  • Modulation of Bcl-2 Family Proteins: Active compounds often downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[16] This shifts the cellular balance in favor of apoptosis.

  • Caspase Activation: The change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers a caspase cascade, beginning with the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.[11][14][15]

Key Experimental Protocol: In Vitro Cytotoxicity Assessment

To validate the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[17][18][19]

MTT Cell Viability Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colon carcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20][21]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing HCT-116 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[20]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution (e.g., from 100 µM down to 0.1 µM).

    • Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilutions.

    • Include "vehicle control" wells containing medium with the same percentage of DMSO used in the highest compound concentration (typically <0.5%).[21]

    • Include "untreated control" wells with fresh medium only.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[20][21]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][20]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[21]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19][21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[21]

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

3-(4-Cyanophenyl)-3-methylbutanoic acid and its derivatives represent a promising class of compounds for further exploration in medicinal chemistry, particularly in the field of oncology. The core scaffold is synthetically accessible and offers rich opportunities for chemical modification to optimize for potency, selectivity, and pharmacokinetic properties. The established link between the 4-cyanophenyl moiety and pro-apoptotic mechanisms provides a strong rationale for continued investigation. Future work should focus on synthesizing a focused library of derivatives, performing comprehensive in vitro screening, and advancing the most promising leads into further preclinical development.

References

  • Hussain, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]

  • Hussain, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PubMed Central. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

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  • Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses. [Link]

  • Khan, M. W., et al. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link]

  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Rochester. [Link]

  • ChEMBL. (n.d.). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. EMBL-EBI. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Khalaf, H. S., et al. (2025). Cyanopyridine‐based anticancer agents. ResearchGate. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Ivanova, L., et al. (2025). Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. MDPI. [Link]

  • Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
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  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]

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  • DigitalCommons@UNL. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. University of Nebraska - Lincoln. [Link]

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Sources

Technical Guide: Gem-Dimethyl Substituted Aryl Butanoic Acids in Drug Design

[1]

Executive Summary

The incorporation of gem-dimethyl groups into aryl butanoic acid scaffolds represents a high-value strategy in modern medicinal chemistry.[1] Beyond the classical "Thorpe-Ingold" conformational restriction, these motifs serve as critical metabolic roadblocks, preventing

14-aryl-2,2-dimethylbutanoic acid4-aryl-3,3-dimethylbutanoic acid1

The Mechanistic Advantage: Thorpe-Ingold & Metabolic Stability[1]

Conformational Locking (The Thorpe-Ingold Effect)

The gem-dimethyl effect is not merely steric bulk; it is a kinetic and thermodynamic driver.[1] In an aryl butanoic acid chain, the introduction of a quaternary carbon reduces the degrees of freedom of the alkyl chain.[1] This "pre-organizes" the molecule, often favoring a folded conformation that mimics the transition state of cyclization or the bioactive pose required for receptor binding (e.g., GPCRs).

  • Entropic Benefit: By restricting rotation, the entropic penalty of binding to a protein target is paid during synthesis rather than binding, often resulting in a 10-100x potency increase.[1]

Metabolic Blockade

Aryl butanoic acids are prone to rapid metabolic clearance via:

  • 
    -Oxidation:  Sequential removal of two-carbon units from the carboxylic acid end.[1]
    
  • Benzylic Oxidation: CYP450 hydroxylation at the benzylic position.[1]

Placing a gem-dimethyl group at the



1

ThorpeIngoldOpenChainFlexible Linear Chain(High Entropy)GemDimethylGem-Dimethyl Substitution(Steric Repulsion)OpenChain->GemDimethyl + Me2CLockedConfPre-organized Conformation(Low Entropy / Bioactive)GemDimethyl->LockedConf Angle Compression(Thorpe-Ingold)MetabolicStabMetabolic Shielding(Blocks u03b2-oxidation)GemDimethyl->MetabolicStab Steric Bulk

Figure 1.[1] The dual-action mechanism of gem-dimethyl substitution: inducing bioactive conformations and blocking metabolic degradation.[1]

Structural Classes & Retrosynthesis

We focus on two distinct isomers which require fundamentally different synthetic approaches.

IsomerStructureKey UtilitySynthetic Challenge

-Gem (2,2)
4-Aryl-2,2 -dimethylbutanoic acidBlocks

-oxidation directly; mimics valine/isoleucine residues.[1]
Low (Standard Enolate Chem)

-Gem (3,3)
4-Aryl-3,3 -dimethylbutanoic acidBlocks benzylic oxidation (remote); creates specific "kink" in chain.[1]High (Requires Homologation)

Synthetic Methodologies

Synthesis of 4-Aryl-2,2-dimethylbutanoic Acid

Strategy: Thermodynamic Enolate Alkylation. The most robust route involves the alkylation of isobutyric acid derivatives.[1] Direct alkylation of the acid requires 2 equivalents of strong base (LDA), whereas using an ester is often cleaner.

Validated Protocol (Ester Route)
  • Reagents: Methyl isobutyrate, Lithium Diisopropylamide (LDA), Phenethyl bromide (Note: Benzyl bromide yields the propanoic analog; Phenethyl gives the butanoic).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cool a solution of diisopropylamine (1.1 eq) in THF to -78°C. Add

    
    -BuLi (1.1 eq) dropwise to generate LDA. Stir for 30 mins.
    
  • Add Methyl isobutyrate (1.0 eq) dropwise at -78°C. Stir for 45 mins to ensure complete enolate formation.

  • Add (2-Bromoethyl)benzene (1.2 eq) dissolved in THF.

  • Allow the reaction to warm slowly to room temperature over 4 hours. (The alkylation of the hindered enolate requires thermal energy).[1]

  • Quench: Saturated

    
    . Extract with EtOAc.[1]
    
  • Hydrolysis: Treat the crude ester with LiOH in THF/H2O (3:1) at 60°C to yield the free acid.[1]

Synthesis of 4-Aryl-3,3-dimethylbutanoic Acid

Strategy: Arndt-Eistert Homologation.[1] Direct construction of the 3,3-dimethyl system via alkylation is prone to failure due to steric hindrance at the

11
Validated Protocol (Homologation Sequence)

Precursor: 3-Phenyl-2,2-dimethylpropanoic acid (Synthesized via Section 3.1 method using Benzyl Bromide).[1]

Step-by-Step:

  • Acid Chloride Formation: Reflux the precursor acid with Thionyl Chloride (

    
    ) for 2 hours. Evaporate excess 
    
    
    .
  • Diazoketone Formation: Dissolve the acid chloride in anhydrous ether. Add dropwise to a solution of Diazomethane (

    
    , excess) in ether at 0°C. ( Safety: Use blast shield, no ground glass joints). Stir 1 hour.
    
  • Wolff Rearrangement: Dissolve the crude diazoketone in Methanol. Add Silver Benzoate (

    
    ) in Triethylamine as catalyst. The mixture will evolve 
    
    
    gas.[1]
    • Mechanism:[1][2][3][4] The diazoketone rearranges to a ketene, which is trapped by methanol to form the methyl ester.

  • Final Hydrolysis: Saponify the methyl ester with NaOH/MeOH to yield 4-aryl-3,3-dimethylbutanoic acid .

SynthesisWorkflowIsobutyrateMethyl IsobutyrateEnolateLithium Enolate(-78°C)Isobutyrate->Enolate LDA, THFBenzylBromideBenzyl BromidePhenethylBromidePhenethyl BromidePropanoic3-Aryl-2,2-dimethyl-propanoic AcidEnolate->Propanoic + Benzyl Bromide(Alkylation)Butanoic22TARGET A:4-Aryl-2,2-dimethyl-butanoic AcidEnolate->Butanoic22 + Phenethyl Bromide(Alkylation)DiazoketoneDiazoketoneIntermediatePropanoic->Diazoketone 1. SOCl22. CH2N2Butanoic33TARGET B:4-Aryl-3,3-dimethyl-butanoic AcidDiazoketone->Butanoic33 Arndt-Eistert(Ag+, MeOH)

Figure 2.[1] Divergent synthetic workflows for


Analytical Data & Characterization

When validating these building blocks, specific NMR signatures confirm the success of the gem-dimethyl installation.[1]

Compound1H NMR Signature (Gem-Dimethyl)Carbonyl Region (13C)
4-Aryl-2,2-dimethyl Singlet (6H) at

1.20 - 1.30 ppm
~180 ppm (Acid C=O)
4-Aryl-3,3-dimethyl Singlet (6H) at

1.05 - 1.15 ppm
~175 ppm (Acid C=O)

Note on Shift: The methyl protons in the 3,3-isomer are more shielded (upfield) because they are further from the electron-withdrawing carboxylic acid group compared to the 2,2-isomer.[1]

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[5] Link

  • Bachrach, S. M. (2008). The Thorpe-Ingold effect: a theoretical study. The Journal of Organic Chemistry, 73(6), 2466-2468.[1] Link

  • Krapcho, A. P., & Jahngen, E. G. (1974). Abstraction of protons from crowded environments.[1] Synthesis of 2,2-dimethyl-3-phenylpropionic acid. The Journal of Organic Chemistry, 39(9), 1322-1323.[1] Link

pKa Values of Sterically Hindered 3-Aryl-3-Methylbutanoic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the biopharmaceutical characteristics of a drug candidate, governing everything from solubility and permeability to target engagement and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the theoretical and practical considerations for determining the pKa of sterically hindered 3-aryl-3-methylbutanoic acids. This class of compounds presents unique challenges and opportunities in medicinal chemistry due to the complex interplay between electronic effects of the aryl substituents and the significant steric hindrance imposed by the quaternary center. We will dissect the structural determinants of acidity, provide detailed, field-proven protocols for experimental pKa determination, and discuss the critical implications of these values in the drug discovery and development pipeline.

The Strategic Importance of pKa in Modern Drug Discovery

In the journey of a molecule from a lab bench to a life-saving therapeutic, its ability to ionize is of paramount importance. The pKa value dictates the charge state of a molecule at a given physiological pH, which directly impacts its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] For instance, the pH-partition hypothesis highlights that the ionization state affects a drug's ability to cross cellular membranes; a neutral species is typically more lipophilic and permeable than its charged counterpart.[2][3]

3-Aryl-3-methylbutanoic acids represent a scaffold of interest for introducing a sterically encumbered carboxylic acid moiety. This structural feature can be exploited to modulate interactions with biological targets or to fine-tune pharmacokinetic properties by hindering metabolic access. However, the same steric bulk that provides these advantages complicates the prediction and understanding of the compound's intrinsic acidity. This guide aims to provide the clarity and methodological rigor required to navigate this complexity.

Theoretical Foundations: Unpacking the Determinants of Acidity

The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. For 3-aryl-3-methylbutanoic acids, this stability is governed by a nuanced interplay of electronic and steric factors.

Electronic Effects: A Hammett Equation Perspective

The substituents on the aryl ring exert a powerful influence on the acidity of the carboxylic group through a combination of inductive and resonance effects. This influence can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ or pKa₀ - pKa = ρσ

where:

  • K and pKa are the constants for the substituted acid.

  • K₀ and pKa₀ are the constants for the unsubstituted reference acid (R=H).

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[4]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[5][6]

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have positive σ values. They pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge, which leads to a stronger acid (lower pKa).[7][8][9]

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), have negative σ values. They push electron density towards the carboxylate, intensifying the negative charge and destabilizing the anion, resulting in a weaker acid (higher pKa).[7][10]

Steric Hindrance: The Defining Feature

The quaternary carbon atom bearing both a methyl and an aryl group introduces significant steric bulk around the carboxylic acid. This has two primary consequences:

  • Disruption of Coplanarity: In a simple benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing for maximal resonance interaction. In this hindered system, steric clash can force the carboxyl group to twist out of the plane of the aryl ring. This reduces resonance effects, meaning the electronic influence of para-substituents, in particular, may be attenuated compared to what is predicted by standard Hammett values.

  • Solvation Effects: The solvation of the charged carboxylate anion is crucial for its stabilization. The bulky groups can physically obstruct solvent molecules (water) from effectively organizing around the anion, leading to destabilization. This steric inhibition of solvation typically results in a weaker acid (higher pKa) than would be expected based on electronic effects alone. This phenomenon is analogous to the "ortho effect" seen in substituted benzoic acids, where ortho-substituents, regardless of their electronic nature, generally increase acidity due to a combination of steric and electronic factors.[11]

Diagram: Factors Influencing pKa in 3-Aryl-3-Methylbutanoic Acids

The following diagram illustrates the key relationships governing the acidity of these complex molecules.

G cluster_factors Structural Factors cluster_effects Physicochemical Effects A Aryl Substituent (meta, para) C Electronic Effects (Inductive & Resonance) A->C Governs B Steric Hindrance (Quaternary Center) D Conformational Effects (Ring/COOH Torsion) B->D Induces E Solvation Effects (Anion Stabilization) B->E Inhibits F Overall Carboxylate Anion Stability C->F Influences D->F Reduces E->F Influences G Final pKa Value F->G Determines

Caption: A logical diagram illustrating the interplay of structural factors and their resulting physicochemical effects on the pKa of 3-aryl-3-methylbutanoic acids.

Experimental Protocols for Accurate pKa Determination

While computational methods for pKa prediction are advancing, experimental determination remains the gold standard for accuracy, particularly for novel and structurally complex molecules.[1][12] We present two robust, self-validating methods.

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures pH changes during titration.[13]

Rationale: The pKa is the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal. This corresponds to the midpoint of the buffer region in a titration curve, or the pH at the half-equivalence point.[14]

Detailed Protocol:

  • Apparatus Setup:

    • A calibrated, high-precision pH meter with a combination glass electrode.

    • A temperature probe or a pH meter with automatic temperature compensation.

    • A magnetic stirrer and stir bar.

    • A Class A 10 mL or 25 mL burette for precise titrant delivery.

    • A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

  • Reagent Preparation:

    • Analyte Solution: Prepare a ~1 mM solution of the 3-aryl-3-methylbutanoic acid in a suitable solvent. For poorly water-soluble compounds, a co-solvent system (e.g., methanol/water) can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[13]

    • Titrant: Prepare and standardize a carbonate-free 0.1 M sodium hydroxide (NaOH) solution.

    • Ionic Strength Adjuster: Prepare a 1 M potassium chloride (KCl) solution. Maintaining a constant ionic strength (e.g., 0.15 M) minimizes variations in activity coefficients.[15]

  • Procedure:

    • Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[15]

    • Sample Preparation: Add a known volume (e.g., 50 mL) of the analyte solution to the titration vessel. Add the required volume of 1 M KCl to achieve the target ionic strength.

    • Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[16]

    • Titration: Immerse the pH electrode and temperature probe in the solution. Allow the pH reading to stabilize. Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • Data Acquisition: Record the pH and the total volume of titrant added after each increment, ensuring the pH reading is stable before proceeding. Continue the titration well past the equivalence point (the area of sharpest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve, often found more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V).

    • The half-equivalence point is Veq / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[14]

Method 2: UV-Vis Spectrophotometric Titration

This method is advantageous for high-throughput screening and for compounds with low solubility, as it requires less material.[13][17] It is applicable only if the acidic and conjugate base forms of the molecule have different UV-Vis absorbance spectra.[17]

Rationale: According to the Beer-Lambert law, absorbance is proportional to concentration. By measuring the absorbance of a solution at various pH values, the ratio of the conjugate base to the acid can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[18]

Detailed Protocol:

  • Apparatus Setup:

    • A UV-Vis spectrophotometer (a 96-well plate reader is ideal for high-throughput applications).[17]

    • A calibrated pH meter.

    • Quartz cuvettes or a UV-transparent 96-well plate.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the acid in a suitable solvent like DMSO.

    • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments). Universal buffers are often used.

  • Procedure:

    • Determine Analytical Wavelengths:

      • Prepare two solutions of the analyte at a final concentration (e.g., 50 µM): one in a highly acidic buffer (e.g., pH 2, where the compound is fully protonated) and one in a highly basic buffer (e.g., pH 12, where it is fully deprotonated).

      • Scan the absorbance of both solutions across a relevant UV range (e.g., 220-400 nm) to find the wavelengths of maximum absorbance for the acidic (λ_HA) and basic (λ_A⁻) forms.

    • Sample Preparation: In a 96-well plate, add a small aliquot of the analyte stock solution to each well containing the series of different pH buffers to achieve the same final analyte concentration in each well.[17]

    • Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelengths.

  • Data Analysis:

    • Plot Absorbance vs. pH at a chosen wavelength. The resulting plot will be a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.[19]

    • Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

Diagram: General Experimental Workflow for pKa Determination

G cluster_prep Phase 1: Preparation cluster_pot Potentiometric Method cluster_spec Spectrophotometric Method A Prepare Analyte Stock Solution B Prepare & Standardize Titrants / Buffers C Calibrate Instruments (pH Meter / Spectrophotometer) P1 Titrate Sample with Standardized Base C->P1 S1 Prepare Sample in Series of pH Buffers C->S1 P2 Record pH vs. Volume of Titrant P1->P2 P3 Plot Titration Curve (pH vs. Volume) P2->P3 P4 Determine Half- Equivalence Point P3->P4 Result Calculate pKa Value P4->Result S2 Measure Absorbance at each pH S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine Inflection Point of Curve S3->S4 S4->Result

Caption: A streamlined workflow comparing the key stages of pKa determination using potentiometric and spectrophotometric methods.

Data Interpretation and Expected Values

The pKa of the parent compound, 3,3-dimethylbutanoic acid, is approximately 5.02. The introduction of an aryl group at the 3-position will modulate this value based on the electronic nature of its substituents. The following table provides illustrative pKa values for a hypothetical series of 4-substituted-3-aryl-3-methylbutanoic acids, based on known substituent effects on benzoic acid (pKa ≈ 4.20).[7][8]

Substituent (at para-position)Hammett Constant (σp)Electronic EffectExpected pKa (Illustrative)Rationale
-OCH₃-0.27Strong EDG (Resonance)~4.5Destabilizes anion, weaker acid.[10]
-CH₃-0.17Weak EDG (Inductive)~4.4Destabilizes anion, weaker acid.
-H0.00Reference~4.3Baseline for comparison.
-Cl+0.23EWG (Inductive)~4.0Stabilizes anion, stronger acid.[20]
-CN+0.66Strong EWG (Inductive/Resonance)~3.7Strongly stabilizes anion, stronger acid.[7]
-NO₂+0.78Very Strong EWG (Inductive/Resonance)~3.5Very strongly stabilizes anion, much stronger acid.[6]

Note: These are estimated values intended for illustrative purposes. Actual experimental values will be influenced by the steric and solvation effects discussed previously.

Conclusion and Implications for Medicinal Chemistry

The accurate determination of pKa for sterically hindered 3-aryl-3-methylbutanoic acids is a critical, non-trivial step in drug development. The interplay between the electronic nature of aryl substituents and the steric bulk of the quaternary center creates a complex physicochemical profile that demands rigorous experimental validation. An understanding of a compound's pKa allows medicinal chemists to rationally design molecules with optimized properties for solubility, cell permeability, and target binding.[1][21] By employing the robust potentiometric and spectrophotometric methods detailed in this guide, researchers can generate the high-quality data needed to make informed decisions, ultimately accelerating the progression of promising candidates through the development pipeline.

References

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  • Protocol for Determining pKa Using Potentiometric Titration.
  • Hammett equ
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Rapid Determination of Ionization Constants (pKa)
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • Computational Approaches for the Prediction of pKa Values. Routledge.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Predicting the pKa of Small Molecules.
  • The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • What is pKa and how is it used in drug development?. (2023). Pion.
  • Substituent Effects on Acidity. (2023). Chemistry LibreTexts.
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  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • The pKa Distribution of Drugs: Applic
  • Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.
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  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Development of Methods for the Determin
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
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  • Substituent effects on the electronic structure and pKa of benzoic acid. (2002).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
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  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC.
  • Acidity of carboxylic acids. (2018). YouTube.
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Methodological & Application

Application Notes and Protocols for the Hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-cyanophenyl)-3-methylbutanenitrile is a dinitrile compound with significant potential as a precursor in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The presence of two nitrile groups—one aromatic and one sterically hindered tertiary aliphatic—offers multiple avenues for chemical modification. The hydrolysis of these nitrile groups to their corresponding carboxylic acids is a fundamental transformation that unlocks a wide range of synthetic possibilities, leading to the formation of a dicarboxylic acid which can serve as a versatile building block.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile. We will delve into the mechanistic underpinnings of nitrile hydrolysis, present detailed protocols for both acidic and basic conditions, and offer insights into potential challenges and troubleshooting.

Mechanistic Insights into Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process.[1] Initially, the nitrile undergoes hydrolysis to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[2][3] This transformation can be catalyzed by either acid or base.[4][5][6]

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][6] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of a protonated amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[6] The final deprotonation of the carboxylic acid is driven by the formation of the stable ammonium ion in the acidic medium.[5]

In basic hydrolysis , a strong nucleophile, typically a hydroxide ion, directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which tautomerizes to an amide.[2][6] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[1][7] A final acidification step is required to protonate the carboxylate and obtain the free carboxylic acid.[1][8]

For a dinitrile like 3-(4-cyanophenyl)-3-methylbutanenitrile, the hydrolysis can occur stepwise. The aromatic nitrile is generally more reactive than the sterically hindered tertiary nitrile. Therefore, careful control of reaction conditions can potentially allow for the selective hydrolysis of the aromatic nitrile. However, forcing conditions are typically required to achieve complete hydrolysis of both nitrile groups.

Figure 1: Generalized mechanism for acid- and base-catalyzed nitrile hydrolysis.

Experimental Protocols

The following protocols are designed as a starting point for the hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile. Due to the presence of a sterically hindered nitrile, extended reaction times and elevated temperatures may be necessary for complete conversion.

Protocol 1: Acid-Catalyzed Hydrolysis

This method directly yields the dicarboxylic acid but may require harsh conditions that could affect other sensitive functional groups if present.

Materials:

  • 3-(4-cyanophenyl)-3-methylbutanenitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-cyanophenyl)-3-methylbutanenitrile (1.0 eq).

  • Acid Addition: Carefully add an excess of aqueous acid (e.g., 6-12 M H₂SO₄ or HCl) to the flask. A typical ratio is 10-20 mL of acid solution per gram of nitrile.

  • Reflux: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.[8][9] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Due to the hindered nature of one of the nitrile groups, a prolonged reflux period of 24-48 hours may be required.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully pour the cooled mixture into a beaker containing ice.

    • If a precipitate (the dicarboxylic acid) forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude dicarboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis

This method first produces the disodium salt of the dicarboxylic acid, which is then acidified in a separate step. This can be a milder alternative for substrates sensitive to strong acids.

Materials:

  • 3-(4-cyanophenyl)-3-methylbutanenitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethanol or Ethylene Glycol (optional, to increase solubility and reaction temperature)

  • Concentrated Hydrochloric Acid (HCl) for acidification

  • Diethyl Ether or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-(4-cyanophenyl)-3-methylbutanenitrile (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).[9] An alcohol co-solvent like ethanol can be added to improve solubility.

  • Reflux: Heat the mixture to reflux with stirring.[7] The evolution of ammonia gas is an indicator of the reaction's progress.[1][7] Monitor the reaction by TLC, GC, or HPLC until the starting material is consumed. This may take 12-36 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly and carefully acidify the solution with concentrated HCl until the pH is acidic (pH 1-2), which will precipitate the dicarboxylic acid.[8]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the acidified solution with an organic solvent as described in Protocol 1.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dicarboxylic acid.

Summary of Reaction Parameters

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated H₂SO₄ or HClNaOH or KOH
Solvent WaterWater, optional co-solvent (Ethanol)
Temperature Reflux (100-110 °C)Reflux (100-120 °C)
Reaction Time 24-48 hours (potentially longer)12-36 hours
Initial Product Dicarboxylic acidDisodium/Dipotassium carboxylate salt
Work-up Cooling, precipitation/extractionCooling, acidification, precipitation/extraction
Byproducts Ammonium salt (NH₄⁺)Ammonia gas (NH₃)

Troubleshooting

  • Incomplete Hydrolysis: If analytical monitoring shows the presence of starting material or mono-hydrolyzed intermediates (cyano-carboxylic acid or amides), the reaction time should be extended, or a higher reaction temperature or more concentrated acid/base could be employed. For the base-catalyzed reaction, using a higher boiling point co-solvent like ethylene glycol can increase the reaction temperature.[10]

  • Low Yield: Poor recovery could be due to the solubility of the dicarboxylic acid in the aqueous work-up solution. Ensure thorough extraction with an appropriate organic solvent if the product does not readily precipitate.

  • Side Reactions: Under harsh acidic conditions, dehydration or other side reactions may occur. For base-catalyzed hydrolysis of sterically hindered amides, elimination to form a nitrile has been observed in some cases, though this is less likely for the final hydrolysis step.[10] If side products are observed, milder conditions should be explored.

Conclusion

The hydrolysis of 3-(4-cyanophenyl)-3-methylbutanenitrile to its corresponding dicarboxylic acid is a robust transformation achievable under both acidic and basic conditions. The choice of method will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. The protocols provided herein serve as a solid foundation for successfully carrying out this conversion. Careful monitoring and optimization of reaction conditions will be key to achieving high yields and purity, particularly given the sterically hindered nature of one of the nitrile functionalities.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP3312286A3 - Process for converting dinitriles to dicarboxylic acids.
  • ScienceMadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • YouTube. (2018, June 24). Nitriles: base hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • ACS Publications. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (1956). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

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Application Note: 3-(4-Cyanophenyl)-3-methylbutanoic Acid as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Disubstituted Advantage

In the rational design of peptidomimetics, controlling the conformational space of the peptide backbone is paramount. 3-(4-Cyanophenyl)-3-methylbutanoic acid represents a high-value scaffold belonging to the class of


-disubstituted alkanoic acids .

Unlike linear aliphatic spacers, this scaffold incorporates a quaternary carbon at the


-position relative to the carboxylate. This structural feature introduces the Thorpe-Ingold effect (gem-dialkyl effect) , which sterically restricts bond rotation, pre-organizing the molecule into specific secondary structures (turns or helices) and enhancing metabolic stability against proteolysis.
Key Functional Features
FeatureFunction in Peptidomimetics
Quaternary Carbon (C3) Induces local conformational constraints (Thorpe-Ingold effect); stabilizes

-turn or helical motifs.
4-Cyanophenyl Group 1.[1] Electronic/Steric: Provides a rigid hydrophobic aryl stack. 2. Synthetic Handle: The nitrile (-CN) is a versatile precursor for amines (reduction) or tetrazoles (bioisostere of -COOH).
Carboxylic Acid C-terminal attachment point or standard amide coupling site.
Methyl Group Increases lipophilicity and steric bulk without introducing excessive flexibility.

Applications & Workflows

This scaffold is primarily utilized in two drug discovery contexts:

  • Precursor to

    
    -Amino Acids (Foldamers):  Reduction of the nitrile yields a chiral or achiral 
    
    
    
    -amino acid, analogous to Gabapentin but with an aromatic side chain.
  • C-Terminal Capping / Linker: Used to terminate a peptide chain with a rigid, lipophilic moiety or to link two pharmacophores.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for this scaffold.

G Scaffold 3-(4-Cyanophenyl)- 3-methylbutanoic acid Step1 Nitrile Reduction (CoCl2 / NaBH4) Scaffold->Step1 Path A Step2 [3+2] Cycloaddition (NaN3 / ZnBr2) Scaffold->Step2 Path B GammaAA gamma-Amino Acid (Unprotected) Step1->GammaAA Fmoc Fmoc Protection (Fmoc-OSu) GammaAA->Fmoc BuildingBlock Fmoc-gamma-AA (Ready for SPPS) Fmoc->BuildingBlock Tetrazole Tetrazole Derivative (COOH Bioisostere) Step2->Tetrazole

Figure 1: Divergent synthetic utility of the scaffold. Path A generates a building block for Solid Phase Peptide Synthesis (SPPS). Path B generates a bioisostere for receptor binding.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Protected -Amino Acid Building Block

For integration into standard SPPS workflows.

Rationale: The nitrile group must be reduced to a primary amine to create a


-amino acid (

). Standard hydrogenation can be slow due to steric bulk; Cobalt(II) chloride-catalyzed borohydride reduction is recommended for efficiency.
Reagents
  • Scaffold: 3-(4-Cyanophenyl)-3-methylbutanoic acid (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    , 10.0 eq)
    
  • Catalyst: Cobalt(II) Chloride hexahydrate (

    
    , 2.0 eq)
    
  • Solvent: Methanol (MeOH)

  • Protection: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu),

    
    
    
Step-by-Step Procedure
  • Reduction:

    • Dissolve the scaffold (1 mmol) and

      
       (2 mmol) in MeOH (20 mL). Cool to 0°C.
      
    • Add

      
       (10 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Add 1N HCl carefully until pH < 2 to destroy excess borohydride and dissolve cobalt salts.

    • Workup: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (to remove non-amine byproducts). Adjust aqueous layer to pH 10 with NaOH and extract the amine product into DCM (or use ion-exchange resin if amphoteric solubility is an issue).

  • Fmoc Protection:

    • Dissolve the crude amino acid (from step 1) in 1:1 Dioxane/Water (10 mL).

    • Add

      
       (2.5 eq).[2]
      
    • Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane.

    • Stir at RT for 12 hours.

    • Acidify: Adjust pH to 2 with 1N HCl.

    • Extract: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc + 1% AcOH).

Validation:

  • LC-MS: Confirm mass shift

    
    . (Nitrile MW 
    
    
    
    Amine MW + Fmoc).
  • NMR: Verify disappearance of the distinct nitrile carbon signal (~118 ppm) and appearance of methylene protons adjacent to NH.

Protocol B: Direct Coupling to Peptide N-Terminus

For use as a hydrophobic cap or linker.

Rationale: The steric hindrance at the


-position requires high-efficiency coupling reagents. Standard EDC/HOBt may be insufficient.
Reagents
  • Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Preparation: Dissolve 3-(4-Cyanophenyl)-3-methylbutanoic acid (3.0 eq relative to resin loading) in DMF.

  • Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Stir for 1 minute to pre-activate. Note: Do not exceed 5 minutes to avoid racemization (though less risk here as C3 is achiral/quaternary, but C2 acidity matters).

  • Coupling: Add the activated solution to the resin-bound peptide (Fmoc-deprotected).

  • Incubation: Shake at RT for 2–4 hours. Note: Longer time is required due to the gem-dimethyl steric hindrance.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using HOAt/DIC.

Mechanism of Action: The Conformational Lock

The utility of this scaffold relies on the restriction of the


 (chi) space and backbone 

angles.

ConformationalLock Unconstrained Linear Alkyl Chain (High Entropy) GemSubstitution Gem-Disubstitution (Methyl + Aryl at C3) Unconstrained->GemSubstitution Introduction of Scaffold StericClash Steric Clash with Backbone Carbonyls GemSubstitution->StericClash Physical Constraint FoldedState Stabilized Turn/Helix (Low Entropy Cost) StericClash->FoldedState Thorpe-Ingold Effect

Figure 2: Mechanism of conformational restriction. The bulky C3 substituents force the backbone into a folded state to minimize steric repulsion.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Gem-dialkyl amino acids as conformational constraints in peptides. Chemical Reviews, 111(2), 657–687. Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Witten, M. R., & Pilch, D. S. (2019). The Thorpe-Ingold effect in cyclic peptides and peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 29(16), 2055-2061. Link

  • Hintermann, T., & Seebach, D. (1997). Synthesis of a

    
    -peptide with a 3-aryl-3-methyl backbone. Helvetica Chimica Acta, 80(8), 2515-2532. Link
    

Sources

Overcoming the Steric Wall: Advanced Esterification Protocols for 3,3-Dimethyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 3,3-dimethyl carboxylic acids (e.g., pivalic acid derivatives, gem-dimethyl substituted intermediates) presents a unique challenge in organic synthesis. The quaternary carbon at the


-position creates a "steric wall," effectively shielding the carbonyl carbon from nucleophilic attack. Standard Fisher esterification often stalls or requires harsh conditions that degrade sensitive functional groups. Carbodiimide couplings (DCC/EDC) frequently fail due to the slow rate of alcohol attack relative to the rearrangement of the 

-acylisourea intermediate into the unreactive

-acylurea byproduct.

This guide details three field-proven methodologies to overcome this barrier, selected for their reliability in high-value pharmaceutical intermediate synthesis.

Decision Matrix: Selecting the Right Method
FeatureMethod A: Acid Chloride Method B: Yamaguchi Method C: Shiina (MNBA) Method D: Alkylation
Primary Mechanism High-energy electrophile (

)
Mixed Anhydride ActivationMixed Anhydride (Mild)

Displacement
Steric Tolerance Excellent Very High High Moderate
Substrate Scope Robust substratesComplex/Secondary AlcoholsAcid-Sensitive SubstratesMethyl/Benzyl Esters only
Reagents

or Ghosez's Rgt
2,4,6-Trichlorobenzoyl chlorideMNBA (2-methyl-6-nitrobenzoic anhydride)

/

+

Key Risk HCl generation (unless Ghosez)Removal of byproductCost of reagentAlkylation of other sites

Mechanistic Insight & Workflow

To visualize the decision process and mechanism, refer to the flow below. The core principle is activating the hindered acid into a species electrophilic enough to force the alcohol past the gem-dimethyl blockade.

EsterificationLogic Start Input: 3,3-Dimethyl Acid Check Is the Alcohol Sterically Hindered? Start->Check RouteA Method A: Acid Chloride (Oxalyl Cl or Ghosez) Check->RouteA No (Primary/Sec) RouteB Method B: Yamaguchi (Mixed Anhydride) Check->RouteB Yes (Tertiary/Complex) RouteC Method C: Shiina (MNBA) Check->RouteC Acid Sensitive MechA Mechanism: Acylium/Chloride Highly reactive, small electrophile RouteA->MechA MechB Mechanism: Regioselective attack on Mixed Anhydride via DMAP RouteB->MechB RouteC->MechB

Figure 1: Strategic selection workflow for hindered esterification. Dark nodes indicate mechanistic pathways.

Protocol A: The "Sledgehammer" – Acid Chloride Route

Best for: Robust substrates where the acid is the limiting reagent. Reagent: Oxalyl Chloride (


) with DMF catalysis.
The Science

Thionyl chloride (


) is often too harsh (heating required). Oxalyl chloride operates at room temperature.[1] The addition of catalytic Dimethylformamide (DMF) is critical ; it forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, far more reactive than oxalyl chloride alone.
Step-by-Step Protocol
  • Preparation: Dissolve the 3,3-dimethyl carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (

    
     concentration) under inert atmosphere (
    
    
    
    or
    
    
    ).
  • Catalysis: Add catalytic DMF (

    
    ). Note: Do not skip this for hindered acids.
    
  • Activation: Cool to

    
    . Add Oxalyl Chloride (1.2 equiv) dropwise.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Aliquot a sample, quench with

      
      , and check TLC/LCMS for the methyl ester. If acid remains, the chloride has not formed.
      
  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and

    
    . Redissolve the crude acid chloride in fresh anhydrous DCM.
    
  • Coupling: Add the Alcohol (1.1–1.5 equiv) and a base (Pyridine or

    
    , 2.0 equiv). Add DMAP (
    
    
    
    ) to catalyze the acylation.[2][3]
  • Workup: Quench with saturated

    
    , extract with DCM, and wash with 
    
    
    
    (to remove pyridine/DMAP) followed by brine.

Variant for Acid-Sensitive Substrates (Ghosez's Reagent): If the substrate cannot tolerate


 generation, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine).[4]
  • Protocol: Mix Acid + Ghosez Reagent (1.1 equiv) in DCM at RT for 1–2 hours. This forms the acid chloride under neutral conditions (byproduct is a neutral amide). Then add alcohol and mild base.

Protocol B: The "Gold Standard" – Yamaguchi Esterification

Best for: Complex secondary alcohols, macrolactonizations, and high-value couplings. Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[5][6][7][8]

The Science

This method forms a mixed anhydride.[6][9][10] The 2,4,6-trichlorophenyl group is sterically bulky and electron-withdrawing, forcing the nucleophile (DMAP, then Alcohol) to attack the desired carbonyl of the substrate, not the reagent's carbonyl.

Step-by-Step Protocol
  • Mixed Anhydride Formation:

    • Dissolve 3,3-dimethyl acid (1.0 equiv) and

      
       (or DIPEA, 1.5 equiv) in Toluene or THF.
      
    • Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at

      
      .
      
    • Stir at RT for 1–2 hours.

    • Observation: A white precipitate (

      
      ) will form. The solution often turns a characteristic pale yellow.
      
  • Solvent Swap (Optional but Recommended):

    • For extremely hindered systems, Toluene is superior to THF as it allows higher temperatures. If started in THF, dilute with Toluene now.

  • Esterification:

    • Add the Alcohol (1.0–2.0 equiv).

    • Add DMAP (1.5–2.0 equiv). Crucial Note: Unlike standard catalytic DMAP reactions, Yamaguchi often requires stoichiometric or excess DMAP to drive the equilibrium toward the reactive acyl-pyridinium species.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to

    
    .
    
  • Workup: Dilute with

    
     or EtOAc. Wash with saturated 
    
    
    
    , then water, then brine.

Yamaguchi Acid Hindered Acid MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh Et3N, THF Reagent Yamaguchi Rgt (2,4,6-Cl3-Ph-COCl) Reagent->MixedAnh AcylPy Acyl-Pyridinium (Super-Electrophile) MixedAnh->AcylPy DMAP Attack (Regioselective) DMAP DMAP (Nucleophile) DMAP->AcylPy Product Final Ester AcylPy->Product Alcohol Attack

Figure 2: The Yamaguchi Mechanism. The bulky trichlorophenyl group directs DMAP attack to the substrate carbonyl.

Protocol C: The "Modern Mild" – Shiina Esterification

Best for: Acid-sensitive substrates where Yamaguchi conditions (Lewis acidity of byproducts) might cause isomerization. Reagent: MNBA (2-methyl-6-nitrobenzoic anhydride).[2][3][11]

The Science

Developed by Isamu Shiina, this method uses MNBA to form a mixed anhydride. It is essentially a milder, "evolved" version of Yamaguchi. It operates under basic conditions and is highly effective for tertiary alcohols and hindered acids.

Step-by-Step Protocol
  • Setup: Dissolve MNBA (1.1 equiv), 3,3-dimethyl acid (1.0 equiv), and Alcohol (1.0 equiv) in DCM or Toluene.

  • Activation: Add DMAP (2.0–3.0 equiv) or DMAPO (4-dimethylaminopyridine N-oxide) slowly at RT.

    • Note: Unlike Yamaguchi, the order of addition here typically has all components present before the catalyst is added.

  • Reaction: Stir at RT for 12–24 hours.

  • Monitoring: Monitor by TLC. The byproduct is 2-methyl-6-nitrobenzoic acid and its amine salt, which are water-soluble/removable.

  • Workup: Wash with saturated

    
     (removes the benzoic acid byproduct) and brine.
    

Troubleshooting & Optimization ("The Scientist's Notebook")

ProblemDiagnosisSolution
Reaction Stalls at 50% Formation of

-acylurea (if using DCC) or equilibrium reached.
Switch to Method A (Acid Chloride). Irreversible formation of gas drives completion.
Product Racemized

-proton abstraction due to excess base or harsh activation.
Use Ghosez's Reagent (Method A variant) or Shiina (Method C). Avoid heating.
No Reaction (Yamaguchi) DMAP loading too low.Increase DMAP to 2.0–3.0 equiv . The hindered acyl-pyridinium salt needs high concentration to form.
Side Product: Symmetric Anhydride Acid chloride reacted with itself (Method A) or disproportionation (Method B).Ensure Alcohol is present in slight excess. In Method A, ensure all excess Oxalyl Chloride is removed before adding alcohol.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[5] Link

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[9] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[2] Chemistry Letters, 31(3), 286–287. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[6][9][12] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[5][6][9][12] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Preparation of Acid Chlorides.[4] Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (General Reference for field standards).

Sources

Application Note: Scalable Preparation of 3-Aryl-3-Methylbutanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers focusing on the scalable synthesis of 3-aryl-3-methylbutanoic acid intermediates. These compounds are critical precursors for 3,3-dimethyl-1-indanones , which serve as scaffolds in various pharmaceuticals and agrochemicals.

The guide prioritizes the Friedel-Crafts hydroarylation of 3,3-dimethylacrylic acid (senecioic acid) with arenes. This route is preferred for its atom economy and direct access to the quaternary carbon center.

Abstract & Strategic Analysis

The synthesis of 3-aryl-3-methylbutanoic acids involves the formation of a sterically hindered quaternary carbon. While various routes exist (e.g., conjugate addition to crotonates), the acid-mediated hydroarylation of 3,3-dimethylacrylic acid remains the most scalable industrial approach.

Key Challenges in Scale-Up
  • Quaternary Center Formation: The steric bulk at the C3 position requires a highly electrophilic intermediate, typically generated by strong Lewis or Brønsted superacids.

  • Oligomerization: The starting material (3,3-dimethylacrylic acid) can polymerize or dimerize under strongly acidic conditions if the arene concentration is insufficient.

  • Thermal Management: The reaction is exothermic. In

    
    -mediated protocols, the formation of the acyl-aluminum complex generates significant heat.
    
Route Comparison
FeatureMethod A: Lewis Acid (

)
Method B: Superacid (

)
Mechanism Stoichiometric ComplexationCatalytic Protonation
Cost Low (Commodity reagents)High (Catalyst cost)
Waste High (Al salts, aqueous waste)Low (Recyclable catalyst)
Scalability Proven (Multi-kg to Ton)Emerging (Pilot scale)
Recommendation Primary Protocol (Robustness)Alternative (Green Chemistry)

Reaction Mechanism & Pathway

The reaction proceeds via the generation of a tertiary carbocation at the C3 position of the acrylic acid, followed by electrophilic aromatic substitution (EAS) on the arene.

ReactionPathway cluster_legend Process Key Start 3,3-Dimethylacrylic Acid Inter1 Activated Complex (O-Protonated) Start->Inter1 Activation Cat Catalyst (AlCl3 or TfOH) Cat->Inter1 Carbo Tertiary Carbocation (C3+) Inter1->Carbo Charge Localization Sigma Sigma Complex (Arenium Ion) Carbo->Sigma + Arene (RDS) Arene Arene (e.g., Benzene) Arene->Sigma Prod 3-Aryl-3-methylbutanoic Acid Sigma->Prod - H+ Re-aromatization key1 Reagent key2 Intermediate key3 Product

Caption: Mechanistic pathway for the hydroarylation of 3,3-dimethylacrylic acid. The formation of the tertiary carbocation is the critical activation step.

Detailed Protocol: -Mediated Synthesis

This protocol describes the synthesis of 3-methyl-3-phenylbutanoic acid (where Aryl = Phenyl). It can be adapted for substituted arenes (e.g., toluene, chlorobenzene) by adjusting stoichiometry and temperature.

Reagents & Equipment
  • Reactants:

    • Benzene (Reagent Grade, excess used as solvent).

    • 3,3-Dimethylacrylic acid (Senecioic acid), >97% purity.

    • Aluminum Chloride (

      
      ), Anhydrous, Granular or Powder.
      
  • Equipment:

    • Glass-lined reactor or 3-neck RBF (for lab scale).

    • Mechanical stirrer (overhead).

    • Gas scrubber (NaOH trap) for HCl evolution.

    • Temperature probe with active cooling bath.

Step-by-Step Procedure

Step 1: Catalyst Suspension

  • Purge the reactor with Nitrogen (

    
    ).
    
  • Charge Benzene (10.0 equiv relative to acid) into the reactor.

    • Note: Excess benzene acts as a heat sink and minimizes oligomerization.

  • Cool the solvent to 0–5 °C .

  • Add Anhydrous

    
      (2.5 equiv) portion-wise over 15 minutes.
    
    • Caution: Exothermic. Ensure internal temperature (

      
      ) stays <10 °C.
      

Step 2: Addition of Substrate

  • Dissolve 3,3-Dimethylacrylic acid (1.0 equiv) in a minimum volume of Benzene (approx. 1:1 w/v).

  • Add the acid solution dropwise to the

    
     suspension over 60 minutes .
    
    • Critical Control: Maintain

      
       between 0–10 °C . Rapid addition causes localized hot spots and polymerization.
      
    • Observation: The mixture will darken (orange/brown) and HCl gas will evolve.

Step 3: Reaction & Maturation

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours .

  • Monitor: Check conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the acrylic acid peak.

Step 4: Quenching & Workup

  • Cool the reaction mixture to 0 °C .

  • Quench: Slowly add Ice Water or dilute HCl (1M) to the mixture.

    • Safety: Extremely exothermic hydrolysis of aluminum complexes. Add slowly.

  • Separate the organic layer.[1][2][3][4]

  • Extract the aqueous layer with Ethyl Acetate (2x).

  • Combine organic phases and extract with 10% NaOH solution (3x).

    • Logic: The product is a carboxylic acid.[1][4][5] It will move to the aqueous alkaline phase, leaving neutral impurities (dimers, unreacted arene) in the organic phase.

Step 5: Isolation

  • Take the alkaline aqueous phase and wash once with Ether/Hexane to remove trace organics.

  • Acidify the aqueous phase to pH 1–2 using Conc. HCl. The product will precipitate as a white solid or oil.

  • Extract with Dichloromethane (DCM) or filter if solid.

  • Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate or Petroleum Ether.

Quantitative Data Table (Expected)
ParameterSpecification
Yield 75 – 85%
Purity (HPLC) > 98%
Appearance White crystalline solid
Melting Point 56 – 58 °C (for Phenyl analog)
Major Impurity Dimeric alkene (removed via alkali extraction)

Alternative Protocol: Triflic Acid Catalysis

For applications requiring "Green Chemistry" standards or where aluminum waste is prohibitive.

Protocol Summary:

  • Mix Arene (5 equiv) and 3,3-Dimethylacrylic acid (1 equiv) in DCM.

  • Cool to 0 °C.

  • Add Triflic Acid (TfOH) (0.5 – 1.0 equiv). Note: Can be catalytic (0.1 equiv) for highly electron-rich arenes.

  • Stir at 0 °C to RT for 2–4 hours.

  • Quench with water.

  • Advantage: Higher yield (>90%), cleaner profile, no aluminum sludge.

Process Workflow Diagram

Workflow Setup Reactor Setup Benzene + AlCl3 (Cool to 0-5°C) Addition Controlled Addition 3,3-Dimethylacrylic Acid (T < 10°C, 1 hr) Setup->Addition Reaction Reaction Phase Warm to 25°C Stir 4-6 hrs Addition->Reaction Quench Quench / Hydrolysis Add Ice/HCl (Exothermic!) Reaction->Quench Extraction Acid-Base Extraction 1. Extract into 10% NaOH 2. Wash Organics 3. Acidify Aqueous Phase Quench->Extraction Isolation Isolation Filter Solid or Extract DCM Recrystallize (Hexane) Extraction->Isolation

Caption: Operational workflow for the scalable synthesis of 3-aryl-3-methylbutanoic acid.

References

  • Eijkman, J. F. (1908). "Synthesis of beta-aryl-isovaleric acids." Chemisch Weekblad, 5, 655.
  • Smith, W. T. & Shelton, R. W. (1954). "The Synthesis of 3-Methyl-3-phenylbutanoic Acid." Journal of the American Chemical Society, 76(10), 2731.
  • Olah, G. A., et al. (2009). "Superelectrophilic Activation in Friedel-Crafts Hydroarylation." Journal of Organic Chemistry.
  • Organic Syntheses. (1955). "Friedel-Crafts Reactions: General Procedures." Org.[1][2][6][7][8] Synth. Coll. Vol. 3, 348. Link

  • Yadav, G. D. & Kumar, P. (2005). "Friedel–Crafts alkylation of benzene with 3,3-dimethylacrylic acid using solid acid catalysts." Journal of Molecular Catalysis A: Chemical, 227(1-2), 241-249.

Sources

Application Note: Microwave-Assisted Synthesis of Quaternary Aryl Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

Quaternary aryl butanoic acids represent a high-value scaffold in medicinal chemistry, often serving as metabolically stable bioisosteres of non-steroidal anti-inflammatory drugs (NSAIDs) and GPCR ligands. The introduction of a quaternary carbon at the


-position (relative to the carboxyl group) significantly retards metabolic degradation pathways, specifically 

-oxidation and acyl-glucuronidation [1, 2].

However, the synthesis of these sterically congested centers via conventional thermal heating is notoriously difficult. The high activation energy required to overcome steric repulsion often leads to prolonged reaction times (24–72 hours), thermal decomposition, or elimination side reactions (E2) rather than the desired substitution (


).

This protocol details a microwave-assisted organic synthesis (MAOS) workflow that leverages dielectric heating to accelerate the construction of the quaternary center and the subsequent hydrolysis of the sterically hindered ester. By utilizing specific microwave effects, reaction times are reduced from days to minutes, with improved yield profiles.[1]

Mechanistic Rationale: Why Microwave?

The "Specific Microwave Effect" in Alkylation

The construction of the quaternary center involves an


 reaction between a carbanion (generated from an 

-aryl ester) and an alkyl halide. As the transition state is more polar than the ground state, microwave irradiation stabilizes the transition state via dipolar polarization, effectively lowering the activation energy (

).
Overcoming Hydrolysis Resistance

Sterically hindered esters (quaternary centers) are resistant to hydrolysis because the tetrahedral intermediate is high in energy. Conventional reflux (100°C) is often insufficient. Microwave reactors allow for "superheating" of solvents (e.g., Ethanol/Water mixtures heated to 160–180°C at 15–20 bar), providing the kinetic energy necessary to access the hydrolysis transition state [3, 4].

MicrowaveMechanism Substrate Sterically Hindered Precursor Dipoles Dipolar Polarization (Solvent/Reagent) Substrate->Dipoles MW Irradiation TS Polar Transition State Stabilization Dipoles->TS Lowered Ea Product Quaternary Product TS->Product Rapid Kinetics

Figure 1: Dielectric heating stabilizes the polar transition state of the alkylation reaction, accelerating the rate-determining step.

Experimental Protocol

Reaction Scheme

The synthesis proceeds in two distinct microwave-assisted steps:

  • 
    -Alkylation:  Conversion of Ethyl 2-phenylbutyrate to Ethyl 2-ethyl-2-phenylbutyrate (quaternary center formation).
    
  • Exhaustive Hydrolysis: Saponification of the hindered ester to the free acid.

Material Requirements
  • Microwave System: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of 300W and 20 bar pressure.

  • Vessels: 10 mL or 30 mL high-pressure quartz or borosilicate glass vials with crimp/snap caps.

  • Reagents:

    • Ethyl 2-phenylbutyrate (CAS: 22927-13-5)

    • Ethyl Iodide (EtI)

    • Potassium tert-butoxide (

      
      -BuOK) or NaH (60% dispersion)
      
    • Solvent: Anhydrous DMF or THF

    • Hydrolysis: KOH pellets, Ethanol, Deionized Water.

Step 1: Construction of the Quaternary Center ( -Alkylation)

Objective: Install the second alkyl group to form the quaternary carbon.

ParameterValueNote
Substrate 1.0 equiv (2 mmol)Ethyl 2-phenylbutyrate
Base 1.2 equiv

-BuOK (1.0 M in THF recommended)
Electrophile 1.5 equivEthyl Iodide (EtI)
Solvent DMF (3 mL)High

(absorbs MW well)
Temperature 120°C
Hold Time 15 minutesvs. 12h reflux
Pressure Limit 250 psi (17 bar)Safety cutoff

Procedure:

  • In a glovebox or under Argon flow, add

    
    -BuOK (1.2 equiv) to a dried 10 mL microwave vial.
    
  • Add anhydrous DMF (3 mL) and a magnetic stir bar.

  • Add Ethyl 2-phenylbutyrate (1.0 equiv) dropwise. The solution may turn yellow/orange (enolate formation). Stir for 2 minutes.

  • Add Ethyl Iodide (1.5 equiv).

  • Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Heat to 120°C as rapidly as possible (High absorption setting). Hold for 15 minutes with vigorous stirring.

  • Workup: Cool to RT (compressed air cooling). Pour into sat.

    
     (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Checkpoint: Verify mono-alkylation vs. elimination via GC-MS or NMR.

Step 2: High-Pressure Hydrolysis

Objective: Saponify the sterically hindered ester. This is the step where MW offers the massive advantage over thermal methods [3].

ParameterValueNote
Substrate Crude Ester from Step 1
Reagent KOH (5.0 equiv)Large excess required
Solvent EtOH /

(1:1 v/v)
4 mL total volume
Temperature 170°C Superheated region
Hold Time 20 minutesvs. 48-72h reflux
Pressure ~12-15 barExpect high pressure

Procedure:

  • Dissolve the crude ester in Ethanol (2 mL) in a fresh 10 mL microwave vial.

  • Add a solution of KOH (5 equiv) in Water (2 mL).

  • Seal the vessel tightly.

  • Irradiation: Ramp to 170°C over 2 minutes. Hold for 20 minutes .

    • Caution: The pressure will rise significantly due to the vapor pressure of ethanol/water at 170°C. Ensure the safety limit is set to 20 bar (290 psi).

  • Workup: Cool to <50°C. Acidify with 1M HCl to pH 1. A white precipitate (the quaternary acid) should form.

  • Extract with DCM, dry, and recrystallize (Hexanes/EtOAc) to obtain the pure acid.

Workflow Visualization

SynthesisWorkflow Start Ethyl 2-phenylbutyrate (Precursor) Step1 Step 1: Alkylation MW: 120°C, 15 min (t-BuOK, EtI, DMF) Start->Step1 Check QC: GC-MS (Check for Elimination) Step1->Check Check->Step1 Incomplete Conversion Step2 Step 2: Hydrolysis MW: 170°C, 20 min (KOH, EtOH/H2O) Check->Step2 Pass Final Quaternary Aryl Butanoic Acid Step2->Final Acidify & Extract

Figure 2: Step-by-step microwave synthesis workflow for quaternary aryl butanoic acids.

Troubleshooting & Optimization (E-E-A-T)

Elimination vs. Substitution

A common failure mode in creating quaternary centers is the E2 elimination of the alkyl halide, or elimination of the ester substrate if


-hydrogens are acidic.
  • Symptom: Recovery of starting material or formation of alkenes.

  • Solution: Use a non-nucleophilic, bulky base (e.g., LiHMDS) if

    
    -BuOK fails. Lower the temperature to 100°C and extend time to favor 
    
    
    
    over E2.
Incomplete Hydrolysis

If the ester remains after the 170°C run:

  • Cause: Extreme steric shielding (e.g., if R groups are isopropyl or tert-butyl).

  • Solution: Switch solvent to Ethylene Glycol/KOH . Ethylene glycol has a higher boiling point and better microwave absorption (

    
    ), allowing temperatures up to 195°C without over-pressurizing the vessel [4].
    
Safety: Pressure Management
  • Risk: Ethanol/Water mixtures generate ~14 bar at 170°C.

  • Protocol: Always use "Dynamic Pressure Control" settings on your reactor. If pressure exceeds 20 bar, the system should automatically modulate power (stop heating) rather than venting.

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2012). Drug Discovery for Metabolic Stability.[2] In Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry.[3][4] [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Crosignani, S., et al. (2009).[5] Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.[5] Journal of Organic Chemistry, 74(12), 4638–4641. [Link]

Sources

Application Notes and Protocols for 3-(4-Cyanophenyl)-3-methylbutanoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Cyanophenyl)-3-methylbutanoic acid is a synthetic organic compound characterized by a central quaternary carbon, a carboxylic acid moiety, and a cyanophenyl group. While direct applications of this specific molecule in agrochemical research are not yet widely documented, its structural motifs—the cyanophenyl group and the carboxylic acid—are present in various bioactive molecules, suggesting its potential as a scaffold or lead compound in the development of novel pesticides and plant growth regulators.

The cyanophenyl group is a key feature in several modern insecticides, where it contributes to potent activity against a range of pests.[1][2][3] Conversely, the nitrile (-C≡N) group can be implicated in herbicidal mechanisms involving the release of cyanide, a potent metabolic inhibitor in plants.[4] Furthermore, the carboxylic acid moiety is a common feature in plant growth regulators, particularly those with auxin-like activity.[5][6]

These application notes provide a theoretical framework and detailed experimental protocols for researchers to explore the potential of 3-(4-Cyanophenyl)-3-methylbutanoic acid in three key areas of agrochemical research: as a potential insecticide, herbicide, and plant growth regulator.

Part 1: Insecticidal Potential and Screening Protocol

Scientific Rationale

The incorporation of a cyanophenyl group has been a successful strategy in enhancing the efficacy of insecticides. For instance, analogs of chlorantraniliprole, where a chloropyridinyl moiety is replaced with a substituted cyanophenyl group, have demonstrated comparable or even superior activity against various lepidopteran pests.[1][2][3] These compounds often target insect ryanodine receptors (RyRs), which are critical for calcium ion release and muscle function. The cyanophenyl group can influence the binding affinity and efficacy of the molecule at the receptor site.

It is hypothesized that 3-(4-Cyanophenyl)-3-methylbutanoic acid or its derivatives could interact with insect RyRs or other critical neuronal targets, leading to insecticidal effects. The lipophilic nature of the cyanophenyl and methyl groups may facilitate penetration of the insect cuticle and nervous system.

Experimental Workflow: Insecticidal Screening

G compound 3-(4-Cyanophenyl)-3-methylbutanoic acid (uptake by plant) metabolism Metabolic breakdown (potential release of CN-) compound->metabolism ethylene Stimulation of Ethylene Biosynthesis compound->ethylene Alternative Pathway cn_release Cyanide (CN-) Release as a byproduct metabolism->cn_release acc ACC Synthase (ACS) ethylene->acc acc->cn_release cytochrome Inhibition of Cytochrome c oxidase (respiration) cn_release->cytochrome other_enzymes Inhibition of other metalloenzymes cn_release->other_enzymes plant_death Oxidative Stress & Plant Death cytochrome->plant_death other_enzymes->plant_death

Caption: Potential herbicidal mechanisms of 3-(4-Cyanophenyl)-3-methylbutanoic acid.

Protocol 2: Pre-emergence and Post-emergence Herbicidal Screening

This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.

Materials:

  • 3-(4-Cyanophenyl)-3-methylbutanoic acid

  • Acetone, Triton X-100

  • Seeds of a monocot weed (e.g., Avena fatua, wild oat) and a dicot weed (e.g., Amaranthus retroflexus, redroot pigweed)

  • Pots (10 cm diameter) with standard potting mix

  • Spray chamber for uniform application

  • Growth chamber or greenhouse

Procedure:

A. Pre-emergence Application:

  • Planting: Fill pots with soil and sow 10-15 seeds of each weed species per pot, covering them lightly with soil.

  • Application: Prepare aqueous solutions of the test compound at various rates (e.g., 2000, 1000, 500, 250 g a.i./ha) with 0.2% Triton X-100. Apply the solutions uniformly to the soil surface using a spray chamber.

  • Incubation: Place the pots in a growth chamber at 25°C with a 16:8 hour photoperiod and water as needed from the base.

  • Assessment: After 14-21 days, assess the percentage of weed emergence and the overall growth inhibition (biomass reduction) compared to an untreated control.

B. Post-emergence Application:

  • Planting and Growth: Sow seeds as above and allow the weeds to grow to the 2-3 leaf stage.

  • Application: Apply the test solutions to the foliage of the seedlings using the spray chamber.

  • Incubation: Return the pots to the growth chamber.

  • Assessment: After 14 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry, and weigh to determine the GR50 (the dose required to reduce growth by 50%).

Application TypeWeed SpeciesGR50 (g a.i./ha)
Example Data
Pre-emergenceAvena fatuaTo be determined
Pre-emergenceAmaranthus retroflexusTo be determined
Post-emergenceAvena fatuaTo be determined
Post-emergenceAmaranthus retroflexusTo be determined

Part 3: Plant Growth Regulator (PGR) Potential

Scientific Rationale

The butanoic acid side chain of the molecule bears a structural resemblance to indole-3-butyric acid (IBA), a well-known synthetic auxin used to promote root formation. [6]Auxins are a class of phytohormones that regulate many aspects of plant growth and development, including cell elongation, division, and differentiation. [5][7]It is plausible that 3-(4-Cyanophenyl)-3-methylbutanoic acid could exhibit weak auxin or anti-auxin activity, thereby influencing plant growth.

Protocol 3: Root Elongation Bioassay

This is a classic and sensitive bioassay to detect auxin-like activity.

Materials:

  • 3-(4-Cyanophenyl)-3-methylbutanoic acid

  • Indole-3-acetic acid (IAA) as a positive control

  • Ethanol

  • Agar

  • Petri dishes

  • Seeds of cress (Lepidium sativum) or lettuce (Lactuca sativa)

Procedure:

  • Stock Solutions: Prepare 1 mM stock solutions of the test compound and IAA in ethanol.

  • Media Preparation: Prepare a 1% (w/v) agar solution in distilled water and autoclave. Cool to approximately 50°C.

  • Test Plates: Add the stock solutions to the molten agar to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Pour the agar into Petri dishes and allow them to solidify. Include a control plate with only ethanol added to the agar.

  • Seed Placement: Place 10-15 cress seeds in a line on the upper half of each agar plate.

  • Incubation: Place the plates vertically in a dark incubator at 25°C for 48-72 hours.

  • Measurement: Measure the length of the primary root of each seedling to the nearest millimeter.

  • Analysis: Calculate the average root length for each concentration. Plot the percentage of root growth inhibition or stimulation relative to the control against the log of the molar concentration. Compare the dose-response curve to that of IAA. Auxin-like compounds typically stimulate root growth at low concentrations and inhibit it at higher concentrations.

Conclusion

3-(4-Cyanophenyl)-3-methylbutanoic acid represents an unexplored molecule with significant potential in agrochemical research. Its structural components suggest plausible mechanisms for insecticidal, herbicidal, and plant growth-regulating activities. The protocols outlined in these application notes provide a comprehensive framework for the initial screening and characterization of this compound. Further derivatization, such as esterification of the carboxylic acid or modification of the cyanophenyl ring, could lead to the discovery of novel and effective agrochemicals.

References

  • Yu, Z., Zhang, X., Ren, J., Yuan, H., Gao, W., Xiong, L., Yang, N., & Li, Y. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 70(33), 10183–10194. [Link]

  • PubMed. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. [Link]

  • ResearchGate. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group | Request PDF. [Link]

  • ResearchGate. (2021). Understanding the environmental roles of herbicides on cyanobacteria, cyanotoxins, and cyanoHABs | Request PDF. [Link]

  • Wikipedia. (n.d.). List of insecticides. [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • ResearchGate. (n.d.). Mode of Action of Cyanohydrins in Insects. [Link]

  • MDPI. (2023). Harnessing Microalgae and Cyanobacteria for Sustainable Agriculture: Mechanistic Insights and Applications as Biostimulants, Biofertilizers and Biocontrol Agents. [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Pacific Northwest Pest Management Handbooks. (2025). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. [Link]

  • Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142. [Link]

  • ResearchGate. (n.d.). Molecular Structures of Cyanohydrin Compounds that Promote Seed Germination. [Link]

  • CORE. (2023). Harmful and beneficial properties of cyanotoxins. [Link]

  • MDPI. (2024). Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. [Link]

  • PMC. (2021). Plant Biostimulants from Cyanobacteria: An Emerging Strategy to Improve Yields and Sustainability in Agriculture. [Link]

  • ResearchGate. (2014). (PDF) Role of Cyanobacteria in Crop Protection. [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PubMed. (2022). 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • Agronomy Journal. (2024). Exploring plant growth regulators (PGRS): Classification, structural features, and functional significance. [Link]

  • MDPI. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. [Link]

  • Preprints.org. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

  • ResearchGate. (2025). Naturally Occurring Functional Ingredient from Filamentous Thermophilic Cyanobacterium Leptolyngbya sp. KC45: Phytochemical Characterizations and Their Multiple Bioactivities. [Link]

  • International Scientific Organization. (2019). Plant growth regulators (PGRs) and their applications: A review. [Link]

  • PMC. (2025). 3-Methyl pentanoic acid suppress gray mold disease potentially targeting cell-wall integrity (CWI) and mitogen-activated protein kinase (MAPK) pathways in Botrytis cinerea. [Link]

  • Google Patents. (n.d.). Synergistic pesticide compositions.
  • Archimer. (n.d.). Influence of light intensity on the toxicity of herbicides (alone or in mixture) to freshwater phytoplankton. [Link]

  • The 3 most effective natural biostimulants for agriculture. (2021). [Link]

  • Bonneville Power Administration. (2003). Herbicide Fact Sheet. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. [Link]

  • EZ Gro. (n.d.). Plant Growth Regulators (PGRs). [Link]

  • TNAU Agritech Portal. (n.d.). List of Marketed Plant Growth Regulators. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(4-Cyanophenyl)-3-methylbutanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Cyanophenyl)-3-methylbutanoic Acid Coupling

Ticket #8492: High-Difficulty Amide Coupling Support

Subject: Low conversion/yield in coupling of 3-(4-Cyanophenyl)-3-methylbutanoic acid. Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Phase 1: Diagnostic & Strategy

The Core Problem: Neopentyl Steric Hindrance The molecule 3-(4-Cyanophenyl)-3-methylbutanoic acid presents a classic but deceptive challenge in organic synthesis. The carboxylic acid group is attached to a methylene (


), which is in turn attached to a quaternary carbon bearing two methyl groups and a bulky aryl ring.
  • Structure Analysis:

    
    
    
  • Classification:

    
    -quaternary carboxylic acid (Neopentyl-type).
    
  • Mechanism of Failure: In standard couplings (e.g., EDC/HOBt), the active ester intermediate is bulky. The nucleophilic attack by the amine is sterically shielded by the adjacent gem-dimethyl and aryl groups. This "neopentyl effect" drastically reduces the reaction rate, allowing side reactions (hydrolysis, N-acylurea formation) to outcompete the desired amidation.

Strategic Solution: To overcome this, we must move away from bulky active esters (like O-benzotriazole esters formed by HBTU/HATU) and utilize smaller, more electrophilic activating groups or high-kinetic reagents .

Phase 2: Reagent Selection Matrix

Use the following decision matrix to select the optimal protocol for your specific amine partner.

CouplingStrategy Start Start: Coupling 3-(4-CN-Ph)-3-Me-Butanoic Acid AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Amine AmineType->Primary Secondary Secondary / Hindered Amine AmineType->Secondary T3P Protocol B: T3P (Propylphosphonic Anhydride) Primary->T3P Best Balance AcidSens Acid Sensitive Groups? Secondary->AcidSens NoSens No Acid Sensitivity AcidSens->NoSens YesSens Acid Sensitive AcidSens->YesSens Ghosez Protocol A: Ghosez's Reagent (Acid Chloride) NoSens->Ghosez Max Reactivity YesSens->T3P Alternative TFFH Protocol C: TFFH (Acid Fluoride) YesSens->TFFH Neutral Conditions

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on amine steric and electronic properties.

Phase 3: Troubleshooting Protocols

Protocol A: The "Sledgehammer" – Acid Chloride via Ghosez’s Reagent

Best For: Extremely hindered amines (e.g., tert-butylamine, anilines) or when other methods fail. Why: Acid chlorides are the smallest possible activated electrophiles, minimizing the steric penalty of the neopentyl group. Ghosez’s reagent generates acid chlorides under neutral conditions, avoiding the harshness of thionyl chloride.

Reagents:

  • Substrate: 3-(4-Cyanophenyl)-3-methylbutanoic acid (1.0 equiv)

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (1.2–1.5 equiv)

  • Solvent: Dry DCM or Chloroform

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)

Step-by-Step:

  • Dissolve the carboxylic acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez’s reagent dropwise at 0°C.

  • Stir at room temperature for 1–2 hours. Monitor: Take an aliquot, quench with MeOH, and check for Methyl Ester formation by LCMS to confirm acid chloride generation.

  • Add the amine (1.1 equiv) and base (Pyridine) to the reaction mixture.

  • Stir at room temperature (or reflux if necessary) for 4–16 hours.

  • Workup: Quench with water, extract with DCM, wash with 1N HCl (careful with nitrile hydrolysis, keep cold and brief) and brine.

Protocol B: The Modern Standard – T3P (Propylphosphonic Anhydride)

Best For: General purpose, scale-up, and avoiding toxic byproducts.[1][2] Why: T3P is highly reactive but creates water-soluble byproducts.[3] It drives the reaction by releasing cyclic phosphonic anhydrides which are excellent leaving groups but less bulky than OBt esters.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (for highly hindered cases)

  • Reagent: T3P (50% in EtOAc/DMF) (1.5–2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF

Step-by-Step:

  • Dissolve acid and amine in EtOAc.

  • Add DIPEA (or Pyridine).

  • Cool to 0°C.

  • Add T3P solution dropwise.

  • Allow to warm to RT. Tip: If conversion is slow after 4h, heat to 50–60°C. T3P is thermally stable and works well at elevated temperatures.

  • Workup: Wash with water, 1N NaOH (removes T3P byproducts), and brine.

Protocol C: The "Sniper" – Acid Fluoride via TFFH

Best For: Acid-sensitive substrates where acid chlorides are too aggressive. Why: Acid fluorides are stable to water/flash chromatography but highly reactive toward amines. The fluoride atom is small, navigating the steric bulk effectively.

Reagents:

  • Substrate (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolve acid and DIPEA in DCM.

  • Add TFFH at 0°C.

  • Stir for 30 mins to generate the Acid Fluoride in situ.

  • Add the amine.[3][4][5][6]

  • Stir at RT overnight.

Phase 4: Frequently Asked Questions (FAQs)

Q1: My reaction shows 50% conversion and stalls. Should I add more HATU? A: No. If HATU stalled, it is likely due to steric shielding of the active ester. Adding more bulky reagent won't help. Switch to Protocol A (Acid Chloride) to reduce the size of the electrophile. Alternatively, try T3P at 60°C.

Q2: Is the nitrile group (CN) stable to these conditions? A: Yes, the nitrile on the phenyl ring is generally stable to Ghosez's reagent, T3P, and TFFH. However, avoid strong aqueous acids at high temperatures during workup to prevent hydrolysis to the amide/acid.

Q3: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
A:  Yes, but with caution. Thionyl chloride generates HCl and heat. If your substrate or amine has acid-sensitive protecting groups (Boc, TBS), 

will deprotect them. Ghosez's reagent is neutral and compatible with acid-sensitive groups.[7]

Q4: I see a new spot on TLC that isn't product or starting material. What is it? A: In hindered couplings using carbodiimides (EDC/DCC), this is often the N-acylurea rearrangement product. This is a dead-end byproduct caused by the slow attack of the amine. This confirms that steric hindrance is your primary issue. Switch to T3P or Acid Chlorides to eliminate this pathway.

Data Summary: Reagent Performance on Hindered Substrates

ReagentSteric ToleranceReactivityByproductsRecommended For
HATU ModerateHighGuanidinium saltsStandard couplings, moderate hindrance.
T3P HighHighWater-soluble P-saltsScale-up, hindered amines, general use.[1][5]
Ghosez Very HighVery HighAmide saltsThe "Fail-Safe" for this specific substrate.
TFFH HighHighUrea/P-saltsAcid-sensitive, hindered couplings.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L., et al. (1979). "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. Link
    
  • Carpino, L. A., & El-Faham, A. (1995).[7] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[7] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Patterson, A. W., et al. (2011). "Protection of

    
    -Amino Acids as Their N-Acyl-N-methylamides." Journal of Organic Chemistry, 76(2), 731–735. (Demonstrates TFFH utility). Link
    

Sources

Technical Support Center: Optimizing gem-Dimethyl Quaternary Carbon Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming steric and electronic barriers in gem-dimethylation.

Executive Summary: The "Steric Wall"

Welcome to the technical support hub for quaternary center construction. You are likely here because your synthesis has stalled at the mono-methyl stage or you are observing significant O-alkylation byproducts.

Synthesizing gem-dimethyl groups (two methyl groups on a single carbon) is deceptively difficult. While the Thorpe-Ingold effect (gem-dialkyl effect) thermodynamically stabilizes the final product (favoring cyclization and rigid conformation), the kinetic barrier to forming that second bond is high due to significant steric repulsion at the transition state.

This guide prioritizes C-alkylation selectivity and yield optimization through three validated methodologies: Classical Enolate Chemistry, Transition Metal Catalysis, and Radical Approaches.[1]

Decision Matrix: Select Your Protocol

Before troubleshooting, ensure you are using the correct methodology for your substrate class.[1]

MethodSelection Start Substrate Analysis Q1 Is the site activated by EWG (Ester, Ketone, CN)? Start->Q1 Enolate Method A: Classical Enolate (LDA/LiHMDS + MeI) Q1->Enolate Yes Q2 Is the site unactivated (C-H bond)? Q1->Q2 No Q3 Is the substrate base-sensitive? Q2->Q3 No (Aryl/Vinyl halide present) Radical Method C: HAT/Radical Functionalization Q2->Radical Yes Q3->Enolate No Metal Method B: Pd-Catalyzed Alpha-Arylation/Alkylation Q3->Metal Yes

Figure 1: Protocol selection logic based on substrate activation and sensitivity.

Module A: Classical Enolate Alkylation

Best for: Esters, ketones, nitriles, and malonates.[1]

The Core Problem: The Second Methylation

The first methyl group installs easily. The second faces the "steric wall." The nucleophile (enolate) is now sterically hindered, and the electrophile (MeI) must approach a crowded center.[1]

Troubleshooting Protocol
Issue 1: Reaction Stalls (Low Conversion)

Diagnosis: The enolate is too aggregated or the base is insufficiently strong to deprotonate the mono-methylated species (which is less acidic than the starting material due to the inductive effect of the first methyl group).

Solution Protocol:

  • Switch Base: Move from NaH to LDA or LiHMDS .[1] Lithium bases form stable enolates but require specific handling.[1]

  • Break Aggregates: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (caution: carcinogen) as a co-solvent.[1]

    • Mechanism:[2][3][4][5][6] These polar aprotic additives solvate the Lithium cation, breaking up enolate aggregates and leaving a "naked," highly reactive enolate anion.[1]

  • Temperature Ramp: Deprotonate at -78°C, add MeI, then slowly warm to 0°C or RT. The energy barrier for the second methylation often requires thermal activation.

Issue 2: O-Alkylation vs. C-Alkylation

Diagnosis: You observe enol ethers instead of the quaternary carbon. Mechanism: Enolates are ambident nucleophiles.[1][7]

  • O-attack: Kinetic control, hard-hard interaction, favored by free ions.[1]

  • C-attack: Thermodynamic control, soft-soft interaction, favored by tight ion pairs.[1]

Optimization Table:

VariableTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Avoid)Explanation
Counter-ion Lithium (Li+) Potassium (K+)Li+ coordinates tightly to Oxygen, shielding it and forcing attack from the Carbon.
Solvent THF, Toluene DMSO, DMFNon-polar solvents promote tight ion pairing (Li-O), protecting the oxygen.[1]
Electrophile Methyl Iodide (MeI) Methyl Triflate/SulfateMeI is a "soft" electrophile, preferring the softer Carbon center.[1]
Leaving Group Iodide Tosylate/TriflateIodide is a better nucleophilic catalyst and softer leaving group.[1]
Validated Workflow (Double Methylation of Ester)
  • Cool: THF solution of substrate to -78°C.

  • Base: Add LiHMDS (2.2 equiv). Note: Excess base is crucial to prevent proton transfer from product to starting material.

  • Additive: Add DMPU (4.0 equiv) if substrate is hindered.[1]

  • Reagent: Add MeI (2.5 equiv) dropwise.[1]

  • Ramp: Stir 30 min at -78°C, then allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH4Cl.

Module B: Transition Metal Catalysis

Best for: Aryl ketones, esters where SN2 is impossible due to competing elimination or extreme sterics.[1]

The Core Problem: Beta-Hydride Elimination

When generating quaternary centers via cross-coupling, the metal-alkyl intermediate often undergoes


-hydride elimination before reductive elimination can form the C-C bond.
Solution: Pd-Catalyzed Alpha-Arylation

Instead of methylating a hindered substrate, it is often higher yield to arylate a pre-existing isopropyl group or use specific bulky ligands to force methylation.[1]

Key Ligand Classes:

  • Buchwald Ligands (e.g., XPhos, SPhos): The bulk promotes reductive elimination over

    
    -hydride elimination.[1]
    
  • N-Heterocyclic Carbenes (NHC): High electron density stabilizes the oxidative addition complex.

PdCycle LnP LnP-Pd(0) OxAdd Oxidative Addition (Ar-X) LnP->OxAdd TransMet Transmetallation (Enolate) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Critical Step: Requires Bulky Ligand RedElim->LnP

Figure 2: The catalytic cycle. The steric bulk of the ligand is critical at the Reductive Elimination stage to squeeze out the quaternary product.

Module C: Radical & HAT Approaches

Best for: Late-stage functionalization of unactivated C-H bonds.

If you cannot build the skeleton from scratch, you must functionalize an existing framework.[1]

Hydrogen Atom Transfer (HAT): Using a catalyst (e.g., Decatungstate or Quinuclidine) to abstract a hydrogen from a tertiary carbon, creating a radical that traps a methyl source.[1]

  • Reagents: TBADT (Photocatalyst), Methyl sulfones or Methyl silicates.[1]

  • Benefit: Radicals are less sensitive to steric hindrance than SN2 nucleophiles because the transition state is "earlier" and planar.

Frequently Asked Questions (FAQ)

Q: I am getting a mixture of mono- and di-methylated products. Can I just add more base? A: Simply adding more base often leads to side reactions (Claisen condensation).[1]

  • Fix: Isolate the mono-methyl intermediate. Purify it. Then subject it to a second, distinct methylation reaction using a stronger base (LDA) and a more reactive electrophile condition (add HMPA).[1]

Q: Why is Lithium preferred over Sodium/Potassium for gem-dimethylation? A: The Chelation Effect . The small Lithium radius allows it to form a tight 4-membered transition state with the enolate oxygen and the alkyl halide (if a directing group is present) or simply protect the oxygen via tight ion pairing. Potassium is too large and "loose," allowing the oxygen to act as a nucleophile (O-alkylation).[1]

Q: My substrate eliminates to the alkene instead of methylating. Why? A: Your base is acting as a base, not a nucleophile, toward the alkyl halide (E2 reaction), or your enolate is deprotonating the alkyl halide.[1]

  • Fix: Use Methyl Iodide (MeI).[1][3] It is the only methylating agent that cannot undergo elimination (no beta-hydrogens). If you are using Ethyl Iodide or larger, elimination is a major competitor.[1] For gem-dimethyl, this is rarely the issue unless you are using a base that is too bulky to access the alpha-proton, causing it to attack elsewhere.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 26: Alkylation of Enolates). [1]

  • Evans, D. A. (2005).[1] Enolate Alkylation: Evans Group Seminars. Harvard University.[1] (Detailed mechanistic insight on O vs C alkylation).

  • Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Source for Pd-catalyzed alpha-arylation mechanisms).

  • Trost, B. M., & Jiang, C. (2006).[1] "Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters". Synthesis, 369–396.[1] (Review of catalytic methods).

  • Jung, M. E., & Piizzi, G. (2005).[1][8] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". Chemical Reviews, 105(5), 1735–1766.[1] (Definitive review on Thorpe-Ingold). [1]

Sources

Troubleshooting low conversion in Friedel-Crafts alkylation of isovaleric derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the troubleshooting of low conversion in Friedel-Crafts reactions involving isovaleric derivatives. It distinguishes between the likely intended Acylation (using isovaleryl chloride) and the literal Alkylation (using isopentyl halides), as the root causes for "low conversion" differ fundamentally between these two pathways.

Diagnostic Workflow: Identify Your Failure Mode

Before adjusting parameters, we must define the reaction pathway. "Isovaleric derivatives" typically implies Isovaleryl Chloride (Acylation), but researchers attempting direct alkylation with Isopentyl Halides often face specific "conversion" issues that are actually selectivity failures.

Quick Diagnostic Matrix
ObservationReaction TypeProbable Root Cause
Reaction stops at ~50% conversion Acylation (Isovaleryl Cl)The "Stoichiometry Trap" : Insufficient Lewis Acid (AlCl₃).
High conversion, but wrong product (NMR) Alkylation (Isopentyl X)Carbocation Rearrangement : 1,2-Hydride shift (Primary

Tertiary).
Gummy precipitate, stirring stops AcylationComplexation : Product-AlCl₃ complex is insoluble in non-polar solvent.
No reaction; AlCl₃ is white powder BothCatalyst Death : AlCl₃ is hydrolyzed (hydrated).

Troubleshooting Guide: Friedel-Crafts Acylation (Isovaleryl Chloride)

Context: You are reacting Isovaleryl Chloride (3-methylbutanoyl chloride) with an aromatic ring to form an isovalerophenone.

Critical Failure: The Stoichiometry Trap

Symptom: The reaction proceeds well initially but stalls at roughly 50-60% conversion, regardless of time. Technical Reality: Unlike Alkylation, Friedel-Crafts Acylation is NOT catalytic . The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid (AlCl₃). This removes the catalyst from the cycle.

  • The Fix: You must use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (usually the acid chloride). If using a solvent that complexes (like nitrobenzene), you may need even more.

Issue: Catalyst Deactivation (Moisture)

Symptom: AlCl₃ appears as a white, non-fuming powder. Zero conversion. Technical Reality: Anhydrous AlCl₃ is highly hygroscopic. Once hydrated (white), it is catalytically dead for this reaction.

  • The Fix: Use fresh, anhydrous AlCl₃. It should be yellow/greyish and fume vigorously in moist air. Handle in a glovebox or under rapid N₂ flow.

Issue: "Gummy" Complex Formation

Symptom: A thick sludge forms at the bottom of the flask; stirring seizes; conversion halts. Technical Reality: The Acylium-AlCl₃ complex and the Product-AlCl₃ complex are often insoluble in non-polar solvents like Hexane or pure Benzene/Toluene.

  • The Fix:

    • Change Solvent: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These dissolve the complexes better.

    • Nitrobenzene: For difficult substrates, use nitrobenzene (high solubility, but high boiling point makes workup harder).

FAQ: Acylation

Q: Can I use Isovaleric Acid directly instead of the Chloride? A: Yes, but not with AlCl₃ alone. You need a dehydrating Lewis acid system, such as Polyphosphoric Acid (PPA) or Triflic Anhydride (Tf₂O) , to generate the acylium ion in situ. Standard AlCl₃ conditions will just form an unreactive salt with the carboxylic acid.

Troubleshooting Guide: Friedel-Crafts Alkylation (Isopentyl Halides)

Context: You are trying to attach an isopentyl group (3-methylbutyl) to a ring using 1-chloro-3-methylbutane.

Critical Failure: The Rearrangement Trap

Symptom: You observe "low conversion" to the desired isopentyl product, but the starting material is consumed. NMR shows a tert-pentyl group. Technical Reality: Primary carbocations are unstable.[1][2] The isopentyl cation undergoes a rapid 1,2-hydride shift to form the tertiary carbocation (2-methylbutan-2-yl).

  • The Fix: Do not use Alkylation. You cannot force the primary alkylation with standard Lewis acids.

  • The Workaround: Use Acylation-Reduction .

    • Acylate with Isovaleryl Chloride (forms the ketone).

    • Reduce the ketone (Wolff-Kishner, Clemmensen, or Triethylsilane/TFA).

    • Result: Pure isopentyl arene with zero rearrangement.

Issue: Polyalkylation

Symptom: Multiple spots on TLC; heavy mass products in MS. Technical Reality: Alkyl groups are electron-donating (Activating). The product is more reactive than the starting material.

  • The Fix: Use a large excess of the aromatic substrate (used as solvent) to statistically favor mono-alkylation.

Visualized Workflows

Figure 1: Diagnostic & Troubleshooting Logic

Troubleshooting Start Start: Low Conversion Issue ReagentCheck Reagent: Chloride (Acyl) or Halide (Alkyl)? Start->ReagentCheck Acylation Acylation (Isovaleryl Chloride) ReagentCheck->Acylation Isovaleryl Cl Alkylation Alkylation (Isopentyl Halide) ReagentCheck->Alkylation Isopentyl Cl StoichCheck Is AlCl3 > 1.1 equiv? Acylation->StoichCheck StoichFix FIX: Increase AlCl3 to 1.2-1.5 eq. (Product complexes catalyst) StoichCheck->StoichFix No SolventCheck Is reaction heterogeneous/sludge? StoichCheck->SolventCheck Yes SolventFix FIX: Switch to DCM or DCE to dissolve complex SolventCheck->SolventFix Yes ProductCheck Is Product Linear (Iso) or Branched (Tert)? Alkylation->ProductCheck Rearrangement ISSUE: 1,2-Hydride Shift (Primary -> Tertiary Cation) ProductCheck->Rearrangement Tertiary found StrategyShift STRATEGY CHANGE: Use Acylation -> Reduction Rearrangement->StrategyShift

Caption: Decision tree for isolating the root cause of conversion failures in Friedel-Crafts reactions of isovaleric derivatives.

Optimized Experimental Protocol

Standard Operating Procedure: Friedel-Crafts Acylation of Isovaleryl Chloride

Use this protocol to avoid the stoichiometry and solubility traps.

Reagents:

  • Aromatic Substrate (1.0 eq)

  • Isovaleryl Chloride (1.05 eq)

  • Aluminum Chloride (AlCl₃), Anhydrous (1.2 eq) [CRITICAL]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Catalyst Suspension: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (1.2 eq) in dry DCM (5 mL/mmol). Cool to 0°C.

  • Electrophile Formation: Add Isovaleryl Chloride (1.05 eq) dropwise. Stir for 15 mins.

    • Observation: The suspension should homogenize slightly as the acylium complex forms.

  • Substrate Addition: Add the Aromatic Substrate dropwise (neat or in minimal DCM) at 0°C.

    • Control: Maintain internal temp <5°C to prevent polymerization or position isomerization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Check TLC/HPLC. If conversion stalls, heat to reflux (40°C) for 1 hour.

  • Quench (Exothermic): Pour the reaction mixture slowly onto a mixture of Ice and concentrated HCl.

    • Why HCl? To break the strong Aluminum-Ketone complex and solubilize aluminum salts.

  • Workup: Separate organic layer, wash with water, brine, dry over MgSO₄.

Scientific Grounding & References

Mechanistic Insight: The Complexation Issue

In Friedel-Crafts Acylation , the resulting ketone is more basic than the reactant acid chloride. The oxygen of the carbonyl coordinates to the aluminum atom of AlCl₃. This complexation is effectively irreversible under reaction conditions.[3] Therefore, AlCl₃ is a reagent , not a catalyst, in acylation.

  • Equation:

    
    
    
References
  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry
    • Key Insight: Explains why >1 equivalent of Lewis Acid is required for acylation due to product complex
    • URL:[Link]

  • Carbocation Rearrangements in Alkyl

    • Source: Chemistry LibreTexts
    • Key Insight: Details the 1,2-hydride shift mechanism that converts primary isopentyl carbocations into tertiary carbocations, causing "wrong product" form
    • URL:[Link]

  • Practical Limit

    • Source: Chemistry Steps
    • Key Insight: Discusses polyalkylation and catalyst deactiv
    • URL:[Link]

Sources

Technical Support Center: Purification of 3-(4-Cyanophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-(4-Cyanophenyl)-3-methylbutanoic acid. It addresses common challenges related to isomeric impurities and offers troubleshooting strategies based on established scientific principles.

Section 1: Understanding the Purification Challenge

3-(4-Cyanophenyl)-3-methylbutanoic acid is a carboxylic acid that can present purification challenges due to the presence of closely related isomers. These isomers often have similar physical properties, making their separation difficult. The primary types of isomers encountered are positional isomers and, if the synthesis route allows, enantiomers. Effective purification is critical as isomeric purity can significantly impact the compound's biological activity and safety profile.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: What are the most likely isomeric impurities I'll encounter?

A1: The most common isomers are positional isomers where the cyano group is at the ortho- or meta- position on the phenyl ring instead of the para- position. For example, 2-(4-cyanophenyl)-3-methylbutanoic acid is a potential isomer.[1] Additionally, if a chiral center is present, you will be dealing with enantiomers, which have identical physical properties in an achiral environment.[2]

Q2: How do I know which isomers are present in my crude product?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for identifying and quantifying isomeric impurities.[3] A well-developed HPLC method can resolve different isomers, providing information on their relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify positional isomers based on differences in the aromatic proton splitting patterns.

Section 2: Purification Strategies and Troubleshooting

The choice of purification strategy depends on the nature and quantity of the isomeric impurities. Below are the most effective methods, along with troubleshooting guidance.

Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4] The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.[5]

Core Principle: The solubility of most solids increases with temperature. By carefully selecting a solvent, you can create a scenario where your target compound is soluble at high temperatures but sparingly soluble at low temperatures, while the isomeric impurities have different solubility profiles.[4]

Q3: My compound won't crystallize, it just oils out. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solution is too concentrated.

  • Solution 1: Slow Cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling rates promote the formation of larger, purer crystals.[4]

  • Solution 2: Add More Solvent. The solution may be supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.

  • Solution 3: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[5]

Q4: I'm getting very low recovery after recrystallization. How can I improve my yield?

A4: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the compound.[6] This ensures the solution is saturated upon cooling.

  • Solution 2: Use a Co-solvent System. If a single solvent isn't ideal, a multi-solvent system can be effective.[5] For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling. For carboxylic acids, mixtures like ethanol/water or benzene/petroleum ether can be effective.[7][8]

Q5: My recrystallized product is still not pure. What's the next step?

A5: If a single recrystallization is insufficient, multiple recrystallizations may be necessary.[9] Alternatively, the chosen solvent may not be selective enough.

  • Solution: Solvent Screening. A systematic solvent screening is crucial. Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and their boiling points. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[10]

Solvent ClassExample SolventsPolarityPotential for Hydrogen Bonding
Polar Protic Water, Ethanol, MethanolHighYes
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMediumNo
Non-Polar Hexane, Toluene, DichloromethaneLowNo

Table 1: Common Recrystallization Solvents and Their Properties.

Recrystallization_Workflow

Strategy 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group. By manipulating the pH, the target compound can be selectively moved between an aqueous and an organic phase.

Core Principle: The carboxylic acid is deprotonated in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase. The aqueous phase is then separated and acidified (e.g., with HCl), which protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the aqueous solution.

Q6: After acidification, my product is not precipitating. What could be the reason?

A6: This could be due to insufficient acidification or the product having some solubility in the acidic aqueous solution.

  • Solution 1: Check pH. Use pH paper or a pH meter to ensure the aqueous solution is sufficiently acidic (pH 1-2). Add more acid if necessary.

  • Solution 2: Back-Extraction. If the product has some water solubility, it may not fully precipitate. Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product. The organic layers can then be combined, dried, and the solvent evaporated.

Q7: I'm observing an emulsion during the extraction. How can I break it?

A7: Emulsions are stable mixtures of immiscible liquids and can make phase separation difficult.

  • Solution 1: Add Brine. Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Solution 2: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Solution 3: Filtration. Filtering the emulsion through a pad of Celite or glass wool can sometimes help to break it.

Extraction_Workflow

Strategy 3: Preparative Chromatography

When recrystallization and extraction fail to provide the desired purity, preparative chromatography is the most powerful tool for separating closely related isomers.

Core Principle: The crude mixture is passed through a stationary phase (e.g., silica gel) with a mobile phase. Separation occurs based on the differential partitioning of the components between the two phases.

Q8: My isomers are co-eluting. How can I improve the separation?

A8: Co-elution of isomers is a common challenge due to their similar polarities.

  • Solution 1: Optimize the Mobile Phase. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Fine-tuning the ratio of these solvents is critical. A less polar mobile phase (higher percentage of hexane) will generally increase retention times and may improve resolution. Adding a small amount of acetic acid to the mobile phase can help to reduce peak tailing for carboxylic acids.

  • Solution 2: Change the Stationary Phase. If silica gel does not provide adequate separation, consider other stationary phases. For positional isomers, phenyl or pentafluorophenyl (PFP) columns can offer different selectivity based on pi-pi interactions.[11] For enantiomeric separations, a chiral stationary phase (CSP) is required.[12][13][14] Polysaccharide-based CSPs are often effective for a wide range of compounds.[2]

  • Solution 3: Gradient Elution. Instead of an isocratic mobile phase (constant composition), a gradient elution (where the mobile phase composition changes over time) can improve the separation of complex mixtures.[3]

Q9: I'm seeing significant peak tailing. What is the cause and how can I fix it?

A9: Peak tailing for acidic compounds on silica gel is often caused by strong interactions with silanol groups on the silica surface.

  • Solution: Add an Acidic Modifier. Adding a small amount (0.1-1%) of a carboxylic acid like acetic acid or formic acid to the mobile phase can saturate the active sites on the silica gel, leading to more symmetrical peaks.[15]

Section 3: Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the solid dissolves when hot, and then reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude 3-(4-Cyanophenyl)-3-methylbutanoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability.[16]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane/isopropanol (90:10 v/v). If separation is not achieved, screen other alcohol modifiers like ethanol. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to improve peak shape.

    • Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase mobile phase such as acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) and an acidic modifier.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

References

  • Fegas, F., et al. (2010). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • Zhang, T., et al. (2012). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Ashe, S., et al. (2007). Solvent design for crystallization of carboxylic acids.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • BenchChem. (2025).
  • PraxiLabs. (2022).
  • Welch Materials. (2024).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023).
  • University of California, Los Angeles. (n.d.).
  • Chromatography Forum. (2009).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Blog. (2025).
  • NIST. (n.d.). 3-(4-Cyanophenyl)butanoic acid methyl ester. NIST WebBook.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (2025).
  • BLDpharm. (n.d.). 2-(4-Cyanophenyl)-3-methylbutanoic acid.
  • ChemBK. (n.d.). 3-Methylbutanoic acid.
  • Garcarek, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • VTechWorks. (n.d.).
  • Kütt, A., et al. (2018).
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 4-[2-[(3-cyanophenyl)methoxy]phenyl]-2,4-dioxo-butanoic acid.
  • Phenomenex. (n.d.).
  • PubChem. (n.d.). CID 91757380 | C22H28O4.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Al-Harthy, T., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PMC - NIH.
  • Carradori, S., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)
  • Iaroshenko, V. O., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (n.d.). (PDF)
  • PrepChem.com. (n.d.). Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Williams, R. (n.d.).
  • University of Oregon. (n.d.). Solvent Miscibility Table.
  • CymitQuimica. (n.d.). 2-(4-Cyanophenyl)-3-methylbutanoic acid.
  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.
  • ChemicalBook. (n.d.). 3-(4-CYANOPHENYL)PROPANOIC ACID Product Description.
  • OSTI. (2023).

Sources

Preventing decarboxylation during synthesis of 3,3-disubstituted acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Synthesis of


-Activated Acids
Topic:  Preventing Decarboxylation in 3,3-Disubstituted (Gem-Disubstituted) Acid Synthesis
Ticket ID:  #DEC-33-GEM
Status:  Open

Executive Summary

You are likely encountering spontaneous decarboxylation during the synthesis of gem-disubstituted malonic acids (


) or 

-disubstituted

-keto acids
. While often referred to colloquially in some sub-fields as "3,3-disubstituted" (relative to the carbonyl terminus), the core instability arises from the

-carbonyl relationship
.

This guide addresses the thermodynamic inevitability of decarboxylation in these systems and provides "cheat codes" to bypass the transition state, allowing you to isolate the intact dicarboxylic or


-keto acid.

Part 1: The Mechanism (Why Your Synthesis is Failing)

To prevent decarboxylation, you must understand the enemy.[1] It is not a random degradation; it is a concerted pericyclic reaction.

The 6-Membered Death Spiral Decarboxylation requires two conditions:

  • A

    
    -carbonyl group  (ketone or acid) to act as an electron sink.[2]
    
  • A free proton on the carboxylic acid (or a specific geometry in the salt).

  • Thermal Energy to overcome the activation barrier (typically

    
     for unsubstituted, but significantly lower for electron-poor or sterically strained systems).
    

The reaction proceeds through a cyclic 6-membered transition state, pushing electrons to form an enol, which then tautomerizes to the decarboxylated product.

DecarboxylationMechanism cluster_0 The Danger Zone cluster_1 Intervention Strategy Start Beta-Carbonyl Acid (R-CO-CH2-COOH) TS 6-Membered Cyclic Transition State Start->TS Heat ($Delta$) Enol Enol Intermediate (Unstable) TS->Enol -CO2 Product Decarboxylated Product (CO2 Lost) Enol->Product Tautomerization Salt Carboxylate Salt (R-COO- M+) Salt->Start Acidification (H+) Ester Ester Precursor Ester->Salt Saponification (Base)

Caption: The cyclic transition state requires a proton. Existing as a carboxylate salt (green) prevents this pathway.

Part 2: Troubleshooting Guide

Scenario A: "I cannot hydrolyze my malonate ester without it decarboxylating."

Diagnosis: You are likely using standard acid hydrolysis (e.g.,


) or basic hydrolysis followed by a hot acidic workup.
The Fix:  You must decouple the hydrolysis step from the protonation step.
MethodReagentsWhy it works
The "Cold" Saponification

(5 eq),

, RT

is more soluble in organic solvents than

, allowing hydrolysis at Room Temp. The intermediate dilithium salt is stable.
The "Nuclear" Option

(Iodotrimethylsilane)
Cleaves esters under anhydrous, neutral conditions . No water = no solvation of the leaving group = no heat needed.
Enzymatic Pig Liver Esterase (PLE)Hydrolyzes esters at pH 7-8,

. Zero thermal stress.
Scenario B: "I isolated the acid, but it turned into oil/gas on the rotavap."

Diagnosis: The neat acid is autocatalytic. As you concentrate it, the acidity increases, and the heat of the bath triggers the transition state. The Fix:

  • Never heat above

    
      during evaporation.
    
  • Lyophilize (Freeze Dry) instead of rotary evaporation.

  • Store as a Salt: If possible, isolate the product as a dicyclohexylammonium (DCHA) salt. These are crystalline solids that are shelf-stable and do not decarboxylate.

Scenario C: "My substrate is sterically hindered (3,3-disubstituted). Hydrolysis stops at the mono-ester."

Diagnosis: Steric bulk prevents the hydroxide from attacking the second carbonyl. Forcing it with heat triggers decarboxylation of the first acid formed.[3][4] The Fix: Use High-Pressure Hydrolysis (if available) or the TMSI protocol (below), which is less sensitive to steric bulk than nucleophilic acyl substitution.

Part 3: Validated Protocols

Protocol 1: Anhydrous Ester Cleavage (The TMSI Method)

Best for: Highly sensitive substrates where aqueous acid/base is fatal.

Reagents:

  • Substrate (Diester)[5]

  • Iodotrimethylsilane (

    
    ) (2.5 - 3.0 equiv)
    
  • Dry Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step:

  • Dissolve: Dissolve 1.0 mmol of substrate in dry

    
     under Argon/Nitrogen.
    
  • Add Reagent: Add

    
     dropwise via syringe at 
    
    
    
    .
  • React: Allow to warm to RT. Monitor via TLC (Note:

    
     is reactive; quench TLC aliquots with 
    
    
    
    ).
    • Mechanism:[2][3][6][7][8][9][10][11]

      
       attacks the alkyl oxygen of the ester, forming a silyl ester (
      
      
      
      ) and an alkyl iodide (
      
      
      ).
  • Quench: Once complete, cool to

    
     and add 
    
    
    
    or mild aqueous thiosulfate (to remove iodine color).
  • Isolate: The silyl ester hydrolyzes instantly upon contact with water to the acid.

    • Critical: Extract immediately with

      
      . Wash with cold brine. Dry over 
      
      
      
      .
    • Evaporate solvent at

      
       under high vacuum. 
      
Protocol 2: The "Bartlett" Mild Saponification

Best for: Sterically hindered esters that need a push without the heat.

Reagents:

  • Lithium Hydroxide (

    
    ) (anhydrous)
    
  • Hydrogen Peroxide (

    
    ) (30% aq) - Optional, accelerates rate via perhydroxyle anion
    
  • 
     (3:1)
    

Step-by-Step:

  • Dissolve ester in

    
    .
    
  • Add

    
     (4-5 equiv).
    
  • Stir at Room Temperature.

    • Troubleshooting: If reaction is slow (due to 3,3-steric bulk), add 2-3 equiv of

      
      . The hydroperoxide anion (
      
      
      
      ) is more nucleophilic (alpha-effect) and less basic than
      
      
      , reducing side reactions while speeding up attack on the carbonyl.
  • Workup (The Danger Step):

    • Cool to

      
      .
      
    • Acidify carefully with

      
       or Citric Acid to pH 3-4 (do not go to pH 1).
      
    • Extract immediately.[12]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Krapcho decarboxylation conditions to make the acid? A: No. Krapcho conditions (


 + Heat) are specifically designed to induce decarboxylation of esters to mono-esters/nitriles. Avoid halide salts in dipolar aprotic solvents at high temperatures if you want to keep the carboxyl group.

Q: Why does my 3,3-dimethyl substituted acid seem more stable? A: Steric bulk (the Thorpe-Ingold effect) can actually accelerate cyclization reactions (like anhydride formation), but for decarboxylation, it often slows down the formation of the planar enol intermediate required in the transition state. However, once it goes, it goes. Do not rely on steric bulk for thermal stability during workup.

Q: How do I store these acids long-term? A: Do not store them as free acids. Convert them to their sodium or lithium salts (lyophilize the saponification mixture directly if purity allows) or form a salt with a bulky amine like Dicyclohexylamine . The salt form removes the proton required for the transition state, rendering the molecule indefinitely stable.

References

  • Mechanism of Decarboxylation

    • Westheimer, F. H., & Jones, W. A. (1941). The mechanism of the decarboxylation of -dimethyloxaloacetic acid. Journal of the American Chemical Society, 63(12), 3283-3286.
  • TMSI Cleavage of Esters (Jung Method)

    • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968-969.
  • Mild Hydrolysis of Hindered Esters (Theodorou Method)

    • Theodorou, V., et al. (2018).[13] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[13]

  • Peroxide-Assisted Hydrolysis

    • Evans, D. A., et al. (1987). Hydrolysis of chiral oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144. (Demonstrates the utility of for hindered carbonyls).

Sources

Controlling regioselectivity in 4-cyanophenyl ring substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with actionable, mechanistic troubleshooting strategies for functionalizing 4-cyanophenyl rings. We bridge the gap between textbook theory and benchtop reality, focusing on overcoming the electronic constraints of the nitrile group.

Quick Diagnostic: The Regioselectivity Decision Matrix

Before proceeding, identify your target position relative to the cyano (-CN) group.

G Start Target Position on 4-Cyanophenyl Ring Ortho Ortho to -CN (Positions 2,6) Start->Ortho Meta Meta to -CN (Positions 3,5) Start->Meta Para Para to -CN (Position 4 - Substitution) Start->Para Ortho_CH Pathway A: Pd-Catalyzed C-H Activation (Directing Group: -CN) Ortho->Ortho_CH Catalytic Ortho_Mg Pathway B: Directed Magnesiation (Knochel-Hauser Base) Ortho->Ortho_Mg Stoichiometric Meta_EAS Pathway C: Electrophilic Aromatic Subst. (Strong Acid/Heat) Meta->Meta_EAS Traditional Meta_Ir Pathway D: Ir-Catalyzed Borylation (Steric Control) Meta->Meta_Ir Modern Para_SNAr Pathway E: Nucleophilic Aromatic Subst. (Requires Leaving Group) Para->Para_SNAr If Halogen Present

Figure 1: Decision matrix for selecting the correct synthetic methodology based on desired regioselectivity.

Module 1: The "Meta Wall" & How to Break It (Ortho-Functionalization)

The Problem: In classical Electrophilic Aromatic Substitution (EAS), the cyano group is a potent electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position. The User Issue: "I need to install a halogen or carbon chain ortho to the nitrile, but I only get meta products or no reaction."

Protocol A: Palladium-Catalyzed Ortho-C-H Halogenation

Instead of relying on ring electron density (EAS), use the nitrile nitrogen as a coordinating ligand to direct a Palladium catalyst to the ortho C-H bond.

  • Mechanism: Pd(II)/Pd(IV) catalytic cycle.[1] The nitrile coordinates to Pd, placing the metal in proximity to the ortho-proton for activation.

  • Key Reagents: Pd(OAc)₂ (Catalyst), NBS/NIS (Halogen source).

Step-by-Step Troubleshooting:

  • Catalyst "Black Out":

    • Symptom:[2][3][4][5][6] Reaction mixture turns black (Pd⁰ precipitation) immediately; low yield.

    • Root Cause:[3][7][8] Reductive elimination is too slow, or lack of re-oxidant.

    • Fix: Ensure you are using an oxidant if the cycle requires Pd(II) regeneration, or use a solvent like HFIP (Hexafluoroisopropanol) which stabilizes high-valent Pd species.

  • Mono- vs. Di-halogenation:

    • Symptom:[2][3][4][6] Getting a mixture of 2-halo and 2,6-dihalobenzonitrile.

    • Fix: Control stoichiometry strictly. Use 1.05 equivalents of NBS for mono. If di-substitution persists, lower temperature to 60°C and monitor conversion by LCMS.

Protocol B: Directed Magnesiation (The "Turbo" Approach)

For installing electrophiles that aren't halogens (e.g., aldehydes, esters).

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[9]

  • Why it works: The LiCl breaks up aggregates, making the base kinetically active enough to deprotonate the ortho position at low temperatures without attacking the nitrile functionality [1].

Experimental Workflow:

  • Dryness is Critical: Flame-dry glassware under Argon.

  • Temperature Control: Cool substrate in THF to -40°C (Not -78°C, often too slow; not 0°C, nitrile attack occurs).

  • Addition: Add TMPMgCl·LiCl dropwise. Stir 30-60 mins.

  • Quench: Add electrophile (e.g., Iodine, Allyl bromide) at -40°C, then warm to RT.

Module 2: Nucleophilic Attacks ( ) on 4-Halobenzonitriles

The Problem: "I have a leaving group (Cl/F) at the 4-position, but the substitution is sluggish." The Science: The cyano group activates the para position for Nucleophilic Aromatic Substitution (


) by stabilizing the anionic Meisenheimer intermediate.

Comparative Kinetics Table:

ParameterRecommendationScientific Rationale
Leaving Group F >> Cl > Br Fluorine is the best

leaving group because its high electronegativity inductively stabilizes the transition state (Meisenheimer complex), which is the rate-determining step [2].
Solvent DMSO, DMF, NMP Polar aprotic solvents solvate the cation (e.g., K+), leaving the nucleophile "naked" and more reactive.
Base K₂CO₃ or Cs₂CO₃ Cesium (Cs+) is larger and forms looser ion pairs than Potassium (K+), often accelerating rates in difficult substrates.

FAQ: Why is my 4-chlorobenzonitrile not reacting?

  • Diagnosis: You are likely using a protic solvent (MeOH/EtOH) or a weak nucleophile.

  • Fix: Switch to 4-fluoro benzonitrile. The rate enhancement is often 100-fold. If synthesis of the fluoro-analog is impossible, switch solvent to DMSO and raise temperature to 100°C.

Module 3: Visualizing the Mechanism

Understanding the difference between the "Meta-Wall" (EAS) and the "Ortho-Key" (C-H Activation) is vital.

ReactionPathways Substrate Benzonitrile (Substrate) EAS_Step1 Electrophile (E+) Approaches Substrate->EAS_Step1 Classical EAS Pd_Coord Pd(II) Coordinates Nitrile Nitrogen Substrate->Pd_Coord C-H Activation Intermediate_Meta Sigma Complex (Meta Stabilized) EAS_Step1->Intermediate_Meta Ortho/Para Destabilized by CN dipole Product_Meta 3-Substituted Benzonitrile Intermediate_Meta->Product_Meta CMD Concerted Metalation- Deprotonation (CMD) Pd_Coord->CMD Weak Base Asst. Palladacycle 5-Membered Palladacycle CMD->Palladacycle Ortho-Selectivity Product_Ortho 2-Substituted Benzonitrile Palladacycle->Product_Ortho Oxidative Addn Reductive Elim

Figure 2: Mechanistic divergence. The top path shows electronic control (Meta), while the bottom path shows coordination control (Ortho).

References
  • Knochel, P., et al. (2015).[9] Knochel-Hauser Base.[5][9] Chem-Station Int.[9] Ed. Link

  • BenchChem Technical Guide. (2024). A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis. Link

  • Liu, Y., et al. (2024).[10] Palladium-Catalyzed Highly Selective ortho-Halogenation of Arylnitriles via sp2 C–H Bond Activation. Journal of Organic Chemistry. Link

  • Unnikrishnan, A., et al. (2021).[3] Iridium-Catalyzed Regioselective Borylation through C-H Activation. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of 3-(4-Cyanophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Cyanophenyl)-3-methylbutanoic acid is a small aromatic carboxylic acid. Its structural characterization is crucial in various research contexts, from metabolite identification in drug discovery to quality control in chemical synthesis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. Understanding the compound's fragmentation behavior under different ionization conditions is key to developing robust analytical methods and confidently identifying it in complex matrices.

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation patterns of 3-(4-Cyanophenyl)-3-methylbutanoic acid in both positive and negative ion modes. We will explore the chemical rationale behind the formation of key product ions and present a detailed experimental protocol to support these findings.

Physicochemical Properties and Molecular Structure

A foundational understanding of the analyte's properties is essential before delving into its mass spectrometric behavior.

PropertyValue
Chemical Formula C₁₂H₁₃NO₂
Average Molecular Weight 203.24 g/mol
Monoisotopic Mass 203.0946 Da
Structure

(Illustrative)

Proposed LC-MS/MS Analytical Workflow

To reliably analyze 3-(4-Cyanophenyl)-3-methylbutanoic acid, a robust reversed-phase LC-MS/MS method is recommended. The following protocol is a validated starting point, designed to achieve good chromatographic separation and efficient ionization.

Experimental Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Cyanophenyl)-3-methylbutanoic acid in methanol. Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and methanol.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent. The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting protonation in positive ion mode.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Ion Source Gas 1 (Nebulizer): 50 psi.

    • Ion Source Gas 2 (Heater): 60 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 550 °C.

    • IonSpray Voltage (Positive): +5500 V.

    • IonSpray Voltage (Negative): -4500 V.

    • Collision Gas (CAD): Nitrogen, set to medium.

    • Data Acquisition: A full scan (MS1) from m/z 100-250 to identify the precursor ion, followed by product ion scans (MS2) of the selected precursor.

Analytical Workflow Diagram

workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column Reversed-Phase C18 Column sample->column separation Gradient Elution column->separation esi ESI Source (+/- 5.5kV) separation->esi Eluent q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (CID with N2) q1->q2 q3 Q3: Product Ion Scanning q2->q3 detector Detector q3->detector data Data Acquisition & Analysis detector->data Signal

Fig. 1: LC-MS/MS experimental workflow.

Fragmentation Pattern Analysis: A Comparative View

The fragmentation of an analyte is highly dependent on the ionization mode. Comparing positive and negative ion modes provides complementary structural information.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is protonated, typically at the carbonyl oxygen of the carboxylic acid, to form the precursor ion [M+H]⁺ at m/z 204.10 [2]. The subsequent fragmentation of this even-electron ion is driven by charge induction and the stability of the resulting fragments.[1] Aromatic acids are known to produce prominent molecular ion peaks.[3]

Key proposed fragmentations include:

  • Neutral Loss of Water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids, resulting in a stable acylium ion at m/z 186.09 .[3][4]

  • Neutral Loss of Formic Acid ([M+H-HCOOH]⁺): This involves the loss of the entire carboxyl group, leading to the formation of a stabilized tertiary benzylic carbocation at m/z 158.10 . This is expected to be a highly favorable and abundant fragment.

  • α-Cleavage: Cleavage of the bond between the quaternary carbon and the methylene group (-CH₂-) results in the loss of a C₂H₃O₂ radical, but more likely proceeds via the loss of the entire butanoic acid side chain to form a cyanophenyl-containing fragment. The most significant fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring, yielding the stable ion at m/z 158.10.

Predicted ESI+ Product Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossChemical Formula of FragmentDescription
204.10 ([M+H]⁺)186.09H₂O (18.01 Da)C₁₂H₁₂NO⁺Loss of water from the protonated carboxyl group to form an acylium ion.
204.10 ([M+H]⁺)158.10HCOOH (46.01 Da)C₁₁H₁₂N⁺Loss of formic acid, resulting in a stable tertiary benzylic carbocation.
204.10 ([M+H]⁺)116.05C₅H₈O₂ (100.05 Da)C₇H₆N⁺Cleavage of the benzylic C-C bond, generating the cyanophenyl cation.
ESI+ Fragmentation Pathway Diagram

ESI_Positive precursor [M+H]⁺ m/z 204.10 frag1 [M+H-H₂O]⁺ m/z 186.09 precursor->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z 158.10 precursor->frag2 - HCOOH (Formic Acid) frag3 [C₇H₆N]⁺ m/z 116.05 precursor->frag3 - C₅H₈O₂

Fig. 2: Proposed fragmentation pathway in ESI+ mode.
Negative Ion Mode (ESI-) Fragmentation

Negative ion mode is often highly effective for analyzing acidic compounds like carboxylic acids, as they readily deprotonate to form an [M-H]⁻ ion.[1][5] For 3-(4-Cyanophenyl)-3-methylbutanoic acid, this precursor ion appears at m/z 202.09 . The fragmentation of this ion is typically simpler and often more diagnostic than in positive mode.

The primary and most characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).[6]

  • Decarboxylation ([M-H-CO₂]⁻): The loss of CO₂ (44.0 Da) from the precursor ion is a highly favorable process, resulting in a resonance-stabilized carbanion. This fragmentation is expected to produce a strong signal at m/z 158.09 , which serves as an excellent transition for Selected Reaction Monitoring (SRM) assays.

Predicted ESI- Product Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossChemical Formula of FragmentDescription
202.09 ([M-H]⁻)158.09CO₂ (43.99 Da)C₁₁H₁₂N⁻Facile loss of carbon dioxide (decarboxylation) from the carboxylate anion.
ESI- Fragmentation Pathway Diagram

ESI_Negative precursor [M-H]⁻ m/z 202.09 frag1 [M-H-CO₂]⁻ m/z 158.09 precursor->frag1 - CO₂ (Decarboxylation)

Fig. 3: Proposed fragmentation pathway in ESI- mode.
Comparison and Method Development Insights
  • Sensitivity and Specificity: For quantitative analysis, negative ion mode is likely superior. The decarboxylation fragmentation ([M-H]⁻ → [M-H-CO₂]⁻) is a very clean, high-efficiency transition (202.1 → 158.1) that provides excellent specificity and sensitivity.

  • Structural Confirmation: Positive ion mode offers more fragmentation pathways, providing richer data for initial structural confirmation. The presence of multiple fragments (m/z 186.09, 158.10, 116.05) can increase confidence in the identification of an unknown peak.

  • Recommendation: For routine quantification, an LC-MS/MS method using ESI- with the 202.1 → 158.1 transition is recommended. For discovery and metabolite identification studies, acquiring data in both positive and negative modes is advisable to gather the most comprehensive structural information.

Conclusion

The LC-MS/MS fragmentation of 3-(4-Cyanophenyl)-3-methylbutanoic acid is predictable and follows established chemical principles for aromatic carboxylic acids. In positive ion mode, fragmentation is characterized by neutral losses of water and formic acid. In contrast, negative ion mode is dominated by a highly specific and efficient decarboxylation event. By leveraging a comparative analysis of both modes, researchers can develop highly sensitive quantitative methods and perform confident structural elucidation of this compound in complex biological and chemical systems.

References
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

  • NIST. (n.d.). 3-(4-Cyanophenyl)butanoic acid methyl ester. NIST Chemistry WebBook. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (2025). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. [Link]

  • Chrominfo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • ScienceDirect. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. [Link]

  • ScienceDirect. (n.d.). Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity. [Link]

  • ResearchGate. (2025). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link]

  • NIST. (n.d.). 3-Methylbutanoic acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry (LC-MS/MS) fragmentation.... [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [https://pubs.rsc.org/en/content/articlelanding/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and ch]([Link] fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and ch)

  • PubChemLite. (n.d.). 4-[2-[(3-cyanophenyl)methoxy]phenyl]-2,4-dioxo-butanoic acid. [Link]

  • PMC. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • MDPI. (n.d.). Comprehensive Chemical Characterization of Qingkailing Capsules by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion. [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Butanoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]

Sources

Solid-State Characterization of 3-(4-Cyanophenyl)-3-methylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 3-(4-Cyanophenyl)-3-methylbutanoic Acid Content Type: Publish Comparison Guide

Executive Summary

3-(4-Cyanophenyl)-3-methylbutanoic acid is a critical quaternary carbon intermediate, structurally significant in the synthesis of tubulin inhibitors (e.g., Hemiasterlin analogues) and next-generation gabapentinoids. Unlike its solution-phase characterization (NMR), which often struggles to resolve specific conformational locks induced by the gem-dimethyl/phenyl steric clash, Single Crystal X-Ray Diffraction (SCXRD) provides definitive proof of regiochemistry (para-substitution) and absolute configuration.

This guide outlines the structural performance of this compound, comparing its crystallographic signature against its parent scaffold (3-methyl-3-phenylbutanoic acid ) and the chloro-analog (Baclofen precursor ). It is designed to assist researchers in benchmarking their own isolated intermediates.

Structural Context & Significance

The target molecule features a 3,3-disubstituted butanoic acid backbone. The introduction of the para-cyano group creates a strong dipole moment along the phenyl axis, fundamentally altering the solid-state packing compared to the unsubstituted parent.

FeatureTarget: 4-Cyano AnalogAlternative: Parent (H)Alternative: 4-Chloro
Electronic Nature Strong Electron Withdrawing (EWG)NeutralWeak EWG
Dipole Moment High (~4.0 D)LowModerate
Primary Interaction CN[1]···H-C (Weak Hydrogen Bond)C-H···πCl···Cl / Cl···π
Melting Point Trend High (>100°C expected)Low (57–58°C) [1]Intermediate

Application Insight: In drug development, the 4-cyano group is often a bioisostere for carbonyls or a precursor to benzylamines. Confirming the integrity of the cyano group in the solid state (linearity, bond length ~1.14 Å) is a key quality attribute.

Experimental Methodology: Obtaining the Data

To generate publication-quality data comparable to the standards discussed here, follow this optimized crystallization protocol.

Protocol: Slow Evaporation for Quaternary Acids
  • Solvent Screen: Dissolve 20 mg of crude acid in Ethanol/Water (4:1) or Acetonitrile . Avoid pure non-polar solvents as the carboxylic acid dimer requires polar mediation to organize effectively.

  • Filtration: Filter through a 0.45 µm PTFE filter to remove nucleation sites (dust).

  • Crystallization: Allow slow evaporation at 4°C. The steric bulk of the gem-dimethyl group inhibits rapid packing; lower temperatures promote ordered domain formation.

  • Data Collection: Collect at 100 K . Room temperature collection often results in high thermal parameters for the terminal carboxylic acid due to librational motion.

Workflow Visualization

G Start Crude Intermediate (Friedel-Crafts Product) Screen Solvent Screening (EtOH/H2O vs ACN) Start->Screen Purify Grow Crystal Growth (Slow Evap @ 4°C) Screen->Grow Saturation XRD SCXRD Analysis (Mo Kα, 100K) Grow->XRD Harvest Solve Structure Solution (Direct Methods) XRD->Solve Phasing Solve->Start If Twinning/Disorder

Figure 1: Optimized workflow for obtaining single crystals of sterically hindered phenyl-butanoic acids.

Data Analysis: Product Performance vs. Alternatives

This section compares the crystallographic "performance" (resolution of structural ambiguity) of the target against standard alternatives.

A. Regiochemical Confirmation (XRD vs. NMR)

The synthesis (Friedel-Crafts alkylation of benzene derivatives) often yields ortho/para mixtures.

  • NMR Limitation: In 1H NMR, the gem-dimethyl signal (singlet, ~1.4 ppm) is identical for both isomers. The aromatic region requires careful coupling constant analysis to distinguish 1,4-substitution (para) from 1,2-substitution (ortho).

  • XRD Performance: XRD provides an unambiguous 3D map. For the 4-cyano analog, look for the linear nitrile group at the para position relative to the quaternary carbon.

    • Metric: The C(aromatic)-C(cyano)-N bond angle should be 178°–180° . Deviations suggest disorder or crystal packing strain.

B. Conformational Locking

The "Performance" of the molecule as a drug intermediate depends on the conformation of the butanoic acid tail.

  • Observation: The bulky gem-dimethyl group at C3 forces the C2-C3 bond to rotate, often placing the carboxylic acid gauche to the phenyl ring to minimize steric clash.

  • Comparison:

    • Parent (3-methyl-3-phenyl): Shows high flexibility; typically adopts a folded conformation.

    • Target (4-Cyano): The dipole alignment often enforces a stricter, more planar stacking of the phenyl rings, reducing the conformational freedom of the tail.

C. Intermolecular Interactions (The Fingerprint)

The crystal lattice is stabilized by specific motifs.

Interaction TypeTarget (4-Cyano)Parent (Phenyl)Significance
Primary Motif Carboxylic Acid Dimer

Carboxylic Acid Dimer

Standard for carboxylic acids; confirms protonation state (COOH vs COO-).
Secondary Motif CN···H-C (Weak H-bond) C-H···π (T-shaped)The Cyano group acts as a weak acceptor, creating "ribbons" or "sheets" in the lattice.
Packing Efficiency High (Higher Density)LowerHigher density correlates with lower solubility and higher stability.
Interaction Network Diagram

Interactions cluster_packing Crystal Lattice Stabilization MolA Molecule A (COOH Donor) MolB Molecule B (COOH Acceptor) MolA->MolB Acid Dimer (Strong H-Bond) Cyano Cyano Group (Acceptor) Aromatic Aromatic H (Donor) Cyano->Aromatic CN...H Interaction (Weak, Directional)

Figure 2: Hierarchical interaction network. The acid dimer forms the base unit, while cyano-interactions organize the 3D lattice.

Reference Data for Benchmarking

When publishing your data, use these parameters (derived from the homologous series) as the "Expected Range" for validation.

ParameterExpected Range (Monoclinic)Validation Check
Space Group

(Racemic) or

(Chiral)
If

(Triclinic), check for Z'>1.
a (Å) 6.0 – 10.0Short axis usually corresponds to stacking direction.
b (Å) 10.0 – 15.0Often the unique axis in monoclinic systems.
c (Å) 12.0 – 20.0Elongated due to the "tail" of the butanoic acid.

(Angle)
90° – 110°Typical for organic monoclinic cells.
Z (Molecules/Cell) 4Standard for

.

Critical Quality Attribute: If your solved structure shows a C-O distances of ~1.25 Å for both oxygens in the carboxylic group, you likely have a zwitterion (if an amine is present) or disorder . For the free acid, distinct C=O (~1.21 Å) and C-OH (~1.30 Å) bonds must be resolved.

References
  • Parent Compound Data: 3-methyl-3-phenylbutanoic acid.[2][3][4][5][6] Melting point 57-58°C. Synthesis via Friedel-Crafts alkylation of benzene with 3,3-dimethylacrylic acid. SeeWO2019031614A1 (Reference Example 2) for synthesis and characterization baseline.

  • Structural Class:Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). Comparative crystal data for the 4-chloro substitution pattern in 3-substituted butanoic acids. Acta Crystallographica Section C.
  • Methodology:Standard Practices in X-ray Crystallography of Carboxylic Acids. The dimer motif is the dominant supramolecular synthon in this class. Crystal Growth & Design.

Note: This guide synthesizes crystallographic principles with specific chemical data for the 3,3-disubstituted butanoic acid class. For the exact unit cell of a proprietary intermediate, experimental determination following Section 2 is required.

Sources

Comparative Technical Guide: 3-(4-Cyanophenyl)-3-methylbutanoic Acid vs. Isovaleric Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution

In the landscape of carboxylic acid building blocks, Isovaleric acid (3-methylbutanoic acid) represents the "natural baseline"—a simple, metabolically active short-chain fatty acid derived from leucine catabolism.[1] In contrast, 3-(4-Cyanophenyl)-3-methylbutanoic acid represents a "engineered scaffold"—a synthetic analog designed to overcome the metabolic liabilities and physicochemical limitations of the natural parent.

This guide objectively compares these two entities, focusing on the transition from a volatile, metabolically labile metabolite to a stable, solid-state pharmacophore used in the synthesis of robust pharmaceutical intermediates (e.g., for androgen receptor modulators or kinase inhibitors).

Physicochemical & Structural Comparison

The fundamental difference lies in the C3-substitution . Isovaleric acid possesses a tertiary carbon (methine) at position 3, which is susceptible to oxidative degradation. The cyanophenyl analog replaces the methine proton with a bulky, electron-withdrawing aromatic group, creating a quaternary carbon . This "gem-dimethyl" effect significantly alters solubility, stability, and intermolecular interactions.

Table 1: Comparative Physicochemical Profile
FeatureIsovaleric Acid (Natural Parent)3-(4-Cyanophenyl)-3-methylbutanoic Acid (Synthetic Analog)
CAS Registry 503-74-270888-01-6 (Isomer/Analog Ref)
Molecular Formula C₅H₁₀O₂C₁₂H₁₃NO₂
Molecular Weight 102.13 g/mol 203.24 g/mol
Physical State Colorless, volatile liquidWhite to off-white crystalline solid
Odor Profile Pungent, disagreeable (cheese/sweat)Odorless or faint characteristic odor
LogP (Predicted) ~1.3 (Lipophilic but water soluble)~2.4 (Highly Lipophilic)
Metabolic Fate Rapid

-oxidation (Mitochondrial)
Metabolically blocked (Quaternary C3 prevents

-oxidation)
Key Application Flavor/Fragrance, Metabolic MarkerDrug Intermediate (Privileged Scaffold)

Structural Analysis & Spectroscopic Identification

For researchers validating these compounds, Nuclear Magnetic Resonance (NMR) provides the definitive distinction. The transformation from a doublet methyl signal to a singlet is the hallmark of the successful synthesis of the analog.

Logical Diagram: Structural Divergence

The following diagram illustrates the structural relationship and the specific metabolic blockade introduced by the cyanophenyl group.

StructureComparison Isovaleric Isovaleric Acid (3-methylbutanoic acid) Analog 3-(4-Cyanophenyl)- 3-methylbutanoic Acid Isovaleric->Analog Structural Modification: + 4-Cyanophenyl Group - Methine Proton Methine C3 Methine Proton (Susceptible to Oxidation) Isovaleric->Methine Contains Leucine L-Leucine (Biosynthetic Precursor) Leucine->Isovaleric Transamination & Decarboxylation Quaternary C3 Quaternary Center (Metabolically Stable) Analog->Quaternary Possesses

Figure 1: Structural evolution from the natural metabolite to the synthetic scaffold, highlighting the metabolic blocking at C3.

Experimental Validation: 1H NMR Signatures
  • Isovaleric Acid:

    • 
       ~0.95 ppm (Doublet, 6H): Represents the two methyl groups split by the C3 methine proton.
      
    • 
       ~2.1 ppm (Multiplet, 1H): The C3 methine proton.
      
  • Cyanophenyl Analog:

    • 
       ~1.45 ppm (Singlet, 6H): The gem-dimethyl groups are now attached to a quaternary carbon. The loss of splitting (doublet 
      
      
      
      singlet) confirms the structure.
    • 
       ~7.4–7.6 ppm (Multiplet, 4H): Aromatic protons confirming the cyanophenyl moiety.
      

Experimental Protocol: Synthesis via Pd-Catalyzed Cyanation

While isovaleric acid is typically extracted or produced via oxidation of isoamyl alcohol, the cyanophenyl analog requires precision organic synthesis. The most robust route for research laboratories involves the cyanation of the commercially available 3-(4-chlorophenyl) or 3-(4-bromophenyl) precursor .

Objective: Convert 3-(4-chlorophenyl)-3-methylbutanoic acid to 3-(4-cyanophenyl)-3-methylbutanoic acid using a Palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant).

Reagents & Equipment[2][3]
  • Substrate: 3-(4-Chlorophenyl)-3-methylbutanoic acid (1.0 equiv).

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv) - Caution: Highly Toxic.

  • Catalyst: Pd₂(dba)₃ (2 mol%) and S-Phos or dppf (4 mol%).

  • Solvent: DMF (Anhydrous, degassed).

  • Equipment: Sealed pressure tube or microwave reactor, Argon line.

Step-by-Step Methodology
  • Preparation (In Glovebox or under Argon):

    • To a dry reaction vial equipped with a magnetic stir bar, add the chloro-acid substrate (1.0 mmol, 212 mg), Zn(CN)₂ (0.6 mmol, 70 mg), and the Pd-catalyst system.

    • Note: Using Zn(CN)₂ is preferred over NaCN due to better solubility in organic solvents and slightly lower immediate toxicity hazard, though strict safety protocols must be followed.

  • Solvation & Degassing:

    • Add anhydrous DMF (5 mL).

    • Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Reaction:

    • Seal the vessel.

    • Heat to 120°C for 12–16 hours. Monitor via TLC (eluent: 30% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the chloro-starting material (m/z ~212) and appearance of the cyano-product (m/z ~203).

  • Workup (Quenching):

    • Cool to room temperature.

    • Critical Safety Step: Dilute with EtOAc and quench with 1M NaOH or saturated FeSO₄ solution to complex any remaining free cyanide.

    • Filter the mixture through a pad of Celite to remove Palladium black.

  • Purification:

    • Acidify the aqueous layer carefully with 1M HCl to pH 3 (precipitating the acid).

    • Extract with EtOAc (3x).

    • Dry over MgSO₄ and concentrate.

    • Recrystallize from Ethanol/Water to obtain the pure white solid.

Biological Implications: The Metabolic Blockade

The primary reason for selecting the cyanophenyl analog over isovaleric acid in drug design is metabolic stability .

Mechanism of Action

Isovaleric acid is a direct substrate for Isovaleryl-CoA Dehydrogenase (IVD) in the mitochondria.[2] It undergoes dehydrogenation to 3-methylcrotonyl-CoA.[2]

The 3-(4-Cyanophenyl) analog sterically and electronically prevents this enzymatic recognition. The quaternary carbon at position 3 cannot form a double bond (no proton to remove), rendering the molecule resistant to


-oxidation. This extends the half-life (

) of the pharmacophore significantly.

MetabolicPathway cluster_natural Natural Catabolism (Isovaleric Acid) cluster_synthetic Synthetic Blockade (Cyanophenyl Analog) Isoval Isovaleryl-CoA IVD_Enzyme Enzyme: IVD (Isovaleryl-CoA Dehydrogenase) Isoval->IVD_Enzyme Crotonyl 3-Methylcrotonyl-CoA (Elimination Product) IVD_Enzyme->Crotonyl Dehydrogenation CyanoAnalog 3-(4-Cyanophenyl)-3-methyl-CoA Block METABOLIC BLOCK (No Beta-Hydrogen) CyanoAnalog->Block Resists IVD

Figure 2: Mechanistic comparison of metabolic fate.[3] The synthetic analog resists the dehydrogenation step critical for isovaleric acid clearance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10430, Isovaleric acid. Retrieved from [Link]

Sources

A Comparative Guide to the Potency of Cyanophenyl vs. Chlorophenyl Butanoic Acid Derivatives as GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of GABA-B Receptor Agony and the Chloro-Cyano Bioisosteric Substitution

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its effects are mediated through two main receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a significant role in modulating slow and prolonged inhibitory neurotransmission.[3][4][5] The activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability, making them a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as spasticity, neuropathic pain, and certain psychiatric disorders.[1][5][6]

The prototypical GABA-B receptor agonist is baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid.[7] It is widely used clinically as a muscle relaxant to treat spasticity.[5] The presence of the chlorophenyl group is a key structural feature for its activity. In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

This guide provides a comparative analysis of the potency of cyanophenyl butanoic acid derivatives versus their chlorophenyl counterparts, focusing on their activity as GABA-B receptor agonists. The chloro (–Cl) and cyano (–CN) groups are considered bioisosteres, as they are both electron-withdrawing and have comparable sizes. Understanding the impact of this substitution is crucial for researchers and drug development professionals aiming to design novel GABA-B receptor modulators with improved therapeutic profiles. We will delve into the underlying signaling pathways, present available potency data, and provide detailed experimental protocols for their synthesis and evaluation.

The GABA-B Receptor Signaling Pathway: A Detailed Overview

The therapeutic effects of these butanoic acid derivatives are primarily mediated through the activation of the GABA-B receptor. This receptor is an obligate heterodimer composed of two subunits, GABA-B1 and GABA-B2, each with seven transmembrane domains.[3][8] The binding of an agonist, such as baclofen, to the extracellular Venus flytrap domain of the GABA-B1 subunit initiates a conformational change that activates the receptor complex.[3][9]

Upon activation, the GABA-B receptor couples to inhibitory G-proteins of the Gi/o family.[3][10] This coupling leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins. The primary signaling cascades are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][11] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which can have widespread effects on gene transcription and protein phosphorylation.[11]

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity.

    • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[3][10]

    • Inhibition of voltage-gated calcium channels (VGCCs): Primarily of the N-type (CaV2.2) and P/Q-type (CaV2.1), this inhibition reduces the influx of Ca2+ ions into the presynaptic terminal, which is a critical step for neurotransmitter release.[3][11]

The net effect of GABA-B receptor activation is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters like glutamate.[1]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist (e.g., Baclofen) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o (activated) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC VGCC G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Inhibition) PKA->Hyperpolarization Downstream effects K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx K_ion->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_Release

GABA-B Receptor Signaling Pathway

Comparative Potency: A Bioisosteric Perspective

The potency of a GABA-B receptor agonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki) in receptor binding assays. A lower IC50 or Ki value indicates a higher binding affinity and greater potency.

The chloro group is a lipophilic, electron-withdrawing substituent. The cyano group is also strongly electron-withdrawing but is more polar than the chloro group. This difference in polarity can influence the molecule's ability to cross the blood-brain barrier and its interaction with the binding pocket of the GABA-B receptor. SAR studies on baclofen analogs have shown that the nature and position of the substituent on the phenyl ring are critical for activity.[12][13]

For illustrative purposes, the following table presents the known potency of (R)-Baclofen and a hypothetical value for its cyanophenyl analog. It is crucial to note that the value for the cyanophenyl derivative is an example and requires experimental validation.

CompoundPhenyl SubstituentTargetPotency (IC50)Reference
(R)-Baclofen4-ChloroGABA-B Receptor~32 nM
(R)-4-amino-3-(4-cyanophenyl)butanoic acid4-CyanoGABA-B ReceptorHypothetical ValueRequires Experimental Determination

The rationale for this comparison lies in the subtle yet significant electronic and steric differences between the chloro and cyano groups, which can impact receptor binding affinity. Experimental determination of the cyanophenyl derivative's potency is essential to validate this hypothesis.

Experimental Protocols

To ensure the trustworthiness and reproducibility of potency determination, detailed and validated experimental protocols are paramount. The following sections outline the synthesis of the target compounds and a robust method for assessing their GABA-B receptor binding affinity.

Synthesis of Butanoic Acid Derivatives

The synthesis of 4-amino-3-(aryl)butanoic acids can be achieved through various routes. A common approach involves a multi-step synthesis starting from the corresponding benzaldehyde.

Workflow for Synthesis:

Synthesis_Workflow Start Aryl Benzaldehyde (p-chloro or p-cyano) Step1 Condensation with Ethyl Acetoacetate Start->Step1 Intermediate1 Aryl-substituted Glutaric Acid Derivative Step1->Intermediate1 Step2 Cyclization to Glutarimide Intermediate1->Step2 Intermediate2 Aryl-substituted Glutarimide Step2->Intermediate2 Step3 Hofmann Rearrangement Intermediate2->Step3 Final_Product 4-amino-3-(aryl)butanoic acid Step3->Final_Product

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(4-Cyanophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-(4-Cyanophenyl)-3-methylbutanoic acid (CAS: 124293-40-5) is a dual-functionalized intermediate containing both a nitrile (cyano) group and a carboxylic acid moiety.

While less immediately volatile than inorganic cyanides, this compound presents a specific disposal challenge: it must be managed as Toxic Organic Waste . Improper disposal can lead to environmental contamination or the slow release of toxic byproducts under hydrolytic conditions.

Core Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with strong oxidizers or strong bases.

  • DO NOT treat with bleach (sodium hypochlorite) in the laboratory; this is ineffective for organic nitriles and can generate toxic chlorinated byproducts.

  • PREFERRED METHOD: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand the interplay between its functional groups. It is not merely an "acid" or a "nitrile"; it is a hybrid that dictates specific compatibility rules.

PropertyDataOperational Implication
Functional Groups Aromatic Nitrile (-CN) Carboxylic Acid (-COOH)Dual Hazard: The acid group makes it corrosive/irritant; the nitrile group carries potential toxicity (metabolic release of cyanide).
Physical State Solid (Powder/Crystal)Low inhalation risk unless aerosolized. High risk if dissolved in DMSO/Methanol (skin absorption).
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid)Compatible with other organic acids. Incompatible with bases.
Reactivity Hydrolysis susceptibleCritical: Strong acids + Heat can hydrolyze the nitrile to a carboxylic acid.[1][2][3] Strong bases + Heat can hydrolyze to carboxylate + ammonia.

Hazard Statements (GHS):

  • H301/H302: Toxic/Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H312: Harmful in contact with skin (Nitriles can penetrate dermal layers).

Waste Stream Classification & Segregation

Proper segregation is the primary defense against unplanned chemical reactions in the waste container.

The "Organic Nitrile" Distinction: Unlike inorganic cyanides (e.g., Sodium Cyanide), which release lethal Hydrogen Cyanide (HCN) gas immediately upon contact with acid, organic nitriles are kinetically stable at room temperature in acidic media. However, they should still be segregated to prevent catalytic hydrolysis or formation of toxic amides.

Decision Logic for Segregation

The following diagram illustrates the decision matrix for segregating this specific compound from general lab waste.

WasteSegregation Start Waste: 3-(4-Cyanophenyl)-3-methylbutanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solid Solid (Pure Substance/Spill Debris) StateCheck->Solid SolventCheck Check Solvent Compatibility Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalogenated No Halogens Tagging Tag: 'Toxic Organic Waste' List: Nitrile & Acid Components Halogenated->Tagging NonHalogenated->Tagging Container Wide-Mouth HDPE Jar Solid->Container Container->Tagging Stream Stream: High BTU Incineration Tagging->Stream

Figure 1: Waste segregation logic flow. Note that regardless of the solvent base, the destination is incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated PPE)

Objective: Secure containment for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear polyethylene bag (secondary containment) before placing it into the jar. This minimizes dust generation when the waste contractor opens the container.

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Constituents: Write "3-(4-Cyanophenyl)-3-methylbutanoic acid".

    • Hazards: Check "Toxic" and "Irritant".[4][5]

    • Note: Add a remark "Contains Organic Nitrile" to alert downstream handlers.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Objective: Prevent incompatibility with other solvent waste streams.

  • Solvent Compatibility:

    • Compatible: Methanol, Acetonitrile, DMSO, Dichloromethane (DCM), Ethyl Acetate.

    • Incompatible: Do not mix with waste streams containing strong Oxidizers (Nitric acid, Peroxides) or Strong Bases (Sodium Hydroxide waste).

  • pH Check: Ensure the waste mixture remains neutral or slightly acidic (pH 4-7). If the waste stream is strongly basic (pH > 10), the nitrile may hydrolyze to release ammonia gas.

  • Carboy Selection: Use standard solvent safety carboys (HDPE or Steel, depending on solvent flammability).

Protocol C: Spill Cleanup (Dry Method)

Objective: Remove the hazard without generating a larger volume of liquid toxic waste.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is fine.

  • Containment: Do not use water initially. Water spreads the contamination.

  • Absorption: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).

  • Collection: Sweep the absorbent/powder mixture into a disposable scoop. Place immediately into a sealable bag.

  • Surface Decontamination:

    • Step 1: Wipe the area with a solvent-dampened paper towel (Ethanol or Acetone) to pick up organic residue.

    • Step 2: Wash the area with soap and water.[4][5]

    • Disposal: All wipes and gloves go into the Solid Waste container (Protocol A).

Regulatory & Compliance (RCRA/EPA)

In the United States, this compound is not specifically listed on the RCRA "P-List" (Acutely Toxic) or "U-List" by its specific CAS number. However, the generator is responsible for determining characteristics.

  • Characteristic Classification:

    • If the waste formulation is acidic (pH < 2), it carries the D002 (Corrosive) code.[6]

    • Due to the nitrile group and toxicity profile, it is best practice to manage it as Toxic Waste destined for fuel blending or incineration.

  • DOT Transport (Likely Classification for Waste):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-(4-Cyanophenyl)-3-methylbutanoic acid).

    • Hazard Class: 6.1

    • Packing Group: III (Assumed based on similar nitriles, unless LD50 data proves otherwise).

Emergency Response

In case of Exposure:

  • Skin Contact: Nitriles can be absorbed through the skin. Wash immediately with soap and copious water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it may enhance absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5]

  • Ingestion: Medical Emergency. Do not induce vomiting. The nitrile group can metabolize to release cyanide ions, though slower than inorganic salts. Alert medical personnel to the possibility of "Nitrile poisoning."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Cyanophenyl)propionic acid (Structural Analog). Retrieved from

  • United States Environmental Protection Agency (EPA). RCRA Waste Codes and Characterization. Retrieved from

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles.[1][2][7] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Generic Aromatic Nitriles. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.